Product packaging for 1-(5-Nitropyridin-2-yl)piperidin-4-ol(Cat. No.:CAS No. 353258-16-9)

1-(5-Nitropyridin-2-yl)piperidin-4-ol

Cat. No.: B186813
CAS No.: 353258-16-9
M. Wt: 223.23 g/mol
InChI Key: JHDAKLOFMCIERS-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O3 B186813 1-(5-Nitropyridin-2-yl)piperidin-4-ol CAS No. 353258-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDAKLOFMCIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386337
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353258-16-9
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs—a nitropyridine and a piperidin-4-ol—which are found in various biologically active compounds. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents visual workflows and potential biological signaling pathway diagrams to facilitate a deeper understanding of this compound.

Synthesis Methodology

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the reaction of an activated halo-nitropyridine with a nucleophilic amine. In this case, 2-chloro-5-nitropyridine serves as the electrophilic partner and piperidin-4-ol acts as the nucleophile. The electron-withdrawing nitro group in the para-position to the chlorine atom significantly activates the pyridine ring towards nucleophilic attack, facilitating the substitution.

Synthesis of the Precursor: 2-Chloro-5-nitropyridine

The starting material, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine through a two-step process involving nitration followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

  • Nitration of 2-Aminopyridine: 2-Aminopyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0-5 °C) to yield 2-amino-5-nitropyridine. The reaction is highly exothermic and requires strict temperature control.

  • Diazotization and Chlorination: The resulting 2-amino-5-nitropyridine is then subjected to a diazotization reaction using sodium nitrite in the presence of a chlorine source, such as hydrochloric acid or a combination of phosphorus pentachloride and phosphorus oxychloride. This converts the amino group into a diazonium salt, which is subsequently displaced by a chloride ion to form 2-chloro-5-nitropyridine.

Final Synthesis of this compound

The final product is synthesized by the reaction of 2-chloro-5-nitropyridine with piperidin-4-ol in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Reactants: A mixture of 2-chloro-5-nitropyridine (1.0 eq), piperidin-4-ol (1.1-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq) is prepared.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is used to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and stirred for several hours (4-24 h) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound is established through various spectroscopic techniques. The following tables summarize the expected and reported characterization data for the final compound and its key precursor.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Appearance Expected to be a yellow or off-white solid
Melting Point Not consistently reported in literature
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): ~8.9 (d, 1H, H-6'), ~8.1 (dd, 1H, H-4'), ~6.6 (d, 1H, H-3'), ~4.2-4.0 (m, 2H, piperidine H-2e, H-6e), ~3.9-3.7 (m, 1H, piperidine H-4), ~3.2-3.0 (m, 2H, piperidine H-2a, H-6a), ~2.0-1.8 (m, 2H, piperidine H-3e, H-5e), ~1.7-1.5 (m, 2H, piperidine H-3a, H-5a)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): ~160 (C-2'), ~148 (C-6'), ~138 (C-5'), ~135 (C-4'), ~107 (C-3'), ~67 (piperidine C-4), ~48 (piperidine C-2, C-6), ~34 (piperidine C-3, C-5)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C10H14N3O3⁺: 224.1035, found: (data not available in searched literature)

Table 2: Physicochemical and Spectroscopic Data for 2-Chloro-5-nitropyridine

PropertyData
Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
Appearance White to light yellow crystalline solid
Melting Point 106-109 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.22 (d, J=2.7 Hz, 1H), 8.48 (dd, J=9.0, 2.8 Hz, 1H), 7.59 (d, J=9.0 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.1, 146.1, 140.2, 134.8, 124.5
Mass Spectrometry (EI) m/z (%): 158 (M⁺, 60), 128 (25), 112 (10), 98 (100), 72 (40)

Visual Representations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Chloro-5-nitropyridine B->C Sandmeyer-type Reaction (NaNO₂, HCl/PCl₅) D Piperidin-4-ol E This compound C->E C->E SNAr Reaction (Base, Solvent, Heat) D->E D->E SNAr Reaction (Base, Solvent, Heat)

Caption: Synthetic scheme for this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the SNAr mechanism, which is depicted in the following logical relationship diagram.

SNAr_Mechanism Start Reactants: 2-Chloro-5-nitropyridine Piperidin-4-ol Step1 Nucleophilic Attack of Piperidin-4-ol at C2 Start->Step1 Intermediate Meisenheimer Complex (Anionic σ-complex) (Resonance Stabilized) Step1->Intermediate Forms Step2 Loss of Leaving Group (Chloride Ion) Intermediate->Step2 Restores Aromaticity Product Product: This compound Step2->Product

Caption: Mechanism of the SNAr reaction.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, its structural components are present in molecules with known pharmacological effects. Nitropyridine derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. The piperidine moiety is a common scaffold in a vast number of pharmaceuticals targeting the central nervous system (CNS), including receptors and enzymes.

Given these precedents, it is plausible that this compound could interact with various biological targets. For instance, it could potentially modulate the activity of kinases, a class of enzymes often targeted in cancer therapy. The diagram below illustrates a hypothetical signaling pathway where such a compound might exert its effects.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound. The provided protocols and data, combined with the visual representations of the synthetic and mechanistic pathways, are intended to support further investigation into the chemical and biological properties of this and related compounds.

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data and experimental context for the synthesis, characterization, and potential application of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₃ChemicalBook
Molecular Weight 223.23 g/mol ChemicalBook
Melting Point 145-146 °CChemicalBook[1]
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Synthesis and Characterization

While a detailed, peer-reviewed synthesis protocol for this compound has not been identified in the public domain, information from chemical suppliers suggests a common synthetic route.[1] This likely involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with piperidin-4-ol in the presence of a base such as potassium carbonate.

A generalized experimental workflow for the synthesis and characterization of such a compound is outlined below. This serves as a foundational guide for researchers aiming to prepare and validate this molecule.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants 2-Chloro-5-nitropyridine + Piperidin-4-ol + Potassium Carbonate reaction Nucleophilic Aromatic Substitution reactants->reaction Solvent (e.g., DMF) Heat product Crude this compound reaction->product purification Column Chromatography or Recrystallization product->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (e.g., ESI-MS) pure_product->ms ir Infrared Spectroscopy pure_product->ir purity Purity Analysis (e.g., HPLC) pure_product->purity

Caption: Generalized workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below. These protocols are based on standard laboratory practices for small organic molecules.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute initially.

  • Observe the sample closely. Once melting begins, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting point should be a range.

Solubility Assessment

Determining the solubility of a compound in various solvents is fundamental to its handling, formulation, and biological assessment.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg) and place it into a test tube.

  • Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If the compound is not fully dissolved, the mixture can be gently heated or sonicated to assess if solubility increases with temperature.

  • Qualitative solubility can be described using terms such as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

pKa and logP Determination

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

pKa Determination (Potentiometric Titration):

  • Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the midpoint of the buffer region of the titration curve.

logP Determination (Shake-Flask Method):

  • Prepare a biphasic system of n-octanol and water, and pre-saturate each phase with the other.

  • Dissolve a known amount of this compound in one of the phases.

  • Combine the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Biological Significance

While no specific biological activity or signaling pathway for this compound has been reported in the reviewed literature, the constituent chemical moieties—the nitropyridine and piperidine rings—are prevalent in a wide range of biologically active molecules.

  • Nitropyridine derivatives have been investigated for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

  • The piperidine scaffold is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties and serving as a versatile framework for interacting with biological targets.

The logical relationship for investigating the potential of a novel compound like this compound in a drug discovery context is illustrated below.

logical_relationship cluster_screening Initial Screening cluster_development Lead Optimization & Preclinical Development compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) compound->cell_based sar Structure-Activity Relationship (SAR) Studies in_vitro->sar cell_based->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Models adme->in_vivo

Caption: A logical pathway for the biological evaluation of this compound in a drug discovery program.

This guide provides the currently available physicochemical data for this compound and outlines standard experimental procedures for its synthesis and further characterization. The absence of extensive public data highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound.

References

Mass Spectrometry Analysis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 1-(5-Nitropyridin-2-yl)piperidin-4-ol. Due to the absence of publicly available experimental mass spectrometry data for this specific compound, this guide presents a theoretically derived fragmentation pathway. This pathway is constructed based on the known fragmentation patterns of its constituent moieties: the 5-nitropyridine group and the piperidin-4-ol group. The quantitative data and experimental protocols are presented as illustrative examples typical for the analysis of a small molecule of this nature.

Predicted Mass Spectrometry Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound. The monoisotopic mass of the parent molecule is calculated to be approximately 223.0957 g/mol . The expected mass-to-charge ratios (m/z) for the molecular ion and key fragment ions are presented.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

IonPredicted m/zDescription
[M+H]⁺224.1035Protonated molecular ion
[M]⁺˙223.0957Molecular ion (radical cation)
f1206.0980Loss of H₂O from [M+H]⁺
f2193.0929Loss of NO from [M]⁺˙
f3177.0979Loss of NO₂ from [M]⁺˙
f4122.03755-Nitropyridin-2-amine fragment
f5101.0841Piperidin-4-ol fragment
f684.0813Dehydrated piperidine fragment

Table 2: Proposed Fragmentation Analysis of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Neutral Loss
224.1035206.098018.0106H₂O
223.0957193.092930.0028NO
223.0957177.097945.9978NO₂
223.0957122.0375101.0582C₅H₉NO
223.0957101.0841122.0116C₅H₄N₂O₂
101.084184.081317.0028OH

Experimental Protocols

The following provides a general experimental protocol for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.

2.1. Sample Preparation

  • Stock Solution Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution Preparation: The stock solution is further diluted with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis or LC-MS analysis.

2.2. Mass Spectrometry Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 250 - 350 °C.

  • Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/min.

  • Drying Gas (Nitrogen) Flow: 600 - 800 L/hr.

  • Mass Range: m/z 50 - 500.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Ramped from 10 to 40 eV for fragmentation studies (MS/MS).

2.3. Liquid Chromatography Conditions (for LC-MS)

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

Visualization of Proposed Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound.

fragmentation_overview parent This compound [M+H]⁺ m/z 224.10 frag1 Loss of H₂O [C₁₀H₁₂N₃O₂]⁺ m/z 206.10 parent->frag1 - H₂O frag2 Loss of NO₂ [C₁₀H₁₃N₂O]⁺ m/z 177.10 parent->frag2 - NO₂ frag3 5-Nitropyridine moiety [C₅H₅N₂O₂]⁺ m/z 122.04 parent->frag3 C-N bond cleavage frag4 Piperidin-4-ol moiety [C₅H₁₂NO]⁺ m/z 101.08 parent->frag4 C-N bond cleavage

Figure 1. Overview of major proposed fragmentation pathways.

piperidinol_fragmentation parent Piperidin-4-ol fragment [C₅H₁₂NO]⁺ m/z 101.08 frag1 Loss of H₂O [C₅H₁₀N]⁺ m/z 84.08 parent->frag1 - H₂O frag2 Alpha-cleavage [C₄H₈N]⁺ m/z 70.07 parent->frag2 - CH₂OH nitropyridine_fragmentation parent 5-Nitropyridine fragment [C₅H₅N₂O₂]⁺ m/z 122.04 frag1 Loss of NO [C₅H₅NO₂]⁺ m/z 92.03 parent->frag1 - NO frag2 Loss of NO₂ [C₅H₅N]⁺ m/z 77.04 parent->frag2 - NO₂

Crystal Structure of 1-(5-Nitropyridin-2-yl)piperidin-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure of 1-(5-Nitropyridin-2-yl)piperidin-4-ol, including its Crystallographic Information File (CIF), has not been publicly reported. This technical guide, therefore, outlines the available information on the compound and its constituent moieties, providing a framework for its synthesis and potential crystallographic analysis based on related structures.

While the specific crystal structure of the title compound is not available, this document will provide a detailed overview of its synthesis, the known structural features of its components—the 5-nitropyridine and piperidin-4-ol rings—and a hypothetical experimental protocol for its crystallographic determination. This information is intended for researchers, scientists, and drug development professionals interested in the structural and chemical properties of this molecule.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a piperidin-4-ol ring system connected via a nitrogen atom to the 2-position of a 5-nitropyridine ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring. The piperidin-4-ol moiety provides a flexible, saturated heterocyclic core with a hydroxyl group that can participate in hydrogen bonding.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Appearance Not specified (likely a solid)
Melting Point Not publicly available
Solubility Not publicly available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic workflow is outlined below.

Diagram 1: Proposed Synthesis of this compound

G A 2-Chloro-5-nitropyridine C Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) A->C B Piperidin-4-ol B->C D This compound C->D Nucleophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

  • Reactant Preparation: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add piperidin-4-ol (1.1 eq).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the reaction mixture to act as a proton scavenger.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Crystallographic Analysis: A Hypothetical Approach

To determine the crystal structure, single crystals of sufficient quality are required. The following protocol outlines the steps that would be taken to obtain and analyze these crystals.

Table 2: Hypothetical Crystallographic Data Collection and Refinement Parameters

ParameterHypothetical Value/Condition
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Data Collection Bruker APEX-II CCD diffractometer
Structure Solution Direct Methods (SHELXS)
Structure Refinement Full-matrix least-squares on F² (SHELXL)

Diagram 2: Workflow for Crystal Structure Determination

G A Synthesis and Purification B Single Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Data Analysis and Visualization D->E

Caption: General workflow for determining the crystal structure.

Experimental Protocol: Crystallization and Structure Determination

  • Crystallization: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals.

  • Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.

Expected Structural Features

Based on the known structures of related piperidine and nitropyridine compounds, the following structural features can be anticipated for this compound:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. The hydroxyl group at the 4-position and the nitropyridinyl group at the 1-position could be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky substituents.

  • Intermolecular Interactions: The hydroxyl group of the piperidinol moiety and the nitro group of the pyridine ring are capable of forming strong intermolecular hydrogen bonds. These interactions are expected to play a crucial role in the crystal packing. The aromatic pyridine ring may also participate in π-π stacking interactions.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported in the public domain, this guide provides a comprehensive overview of its synthesis and a robust framework for its future crystallographic analysis. The determination of its solid-state structure would provide valuable insights into its molecular conformation and intermolecular interactions, which are critical for understanding its physicochemical properties and potential applications in medicinal chemistry and materials science. Further experimental work is required to elucidate the precise three-dimensional arrangement of this compound in the crystalline state.

Navigating the Bioactivity of 1-(5-Nitropyridin-2-yl)piperidin-4-ol: A Technical Guide to In Vitro Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the potential in vitro biological screening of 1-(5-Nitropyridin-2-yl)piperidin-4-ol, a heterocyclic compound of interest in drug discovery. While direct experimental data for this specific molecule is not extensively available in current literature, this document provides a framework for its evaluation based on the known biological activities of structurally related nitropyridine and piperidine derivatives. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and data presentation formats to facilitate further investigation.

Introduction

The this compound scaffold integrates two key pharmacophores: a nitropyridine moiety and a piperidinol ring. Nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Similarly, the piperidine ring is a prevalent feature in many FDA-approved drugs and is known to be a versatile scaffold in medicinal chemistry. The combination of these two moieties in this compound suggests a high potential for diverse biological activities, making it a compelling candidate for in vitro screening.

Potential Biological Activities and Screening Strategy

Based on the bioactivities of related compounds, a tiered screening approach is proposed for this compound. The primary areas of investigation should include anticancer, antimicrobial, and enzyme inhibition assays.

Anticancer Activity

Numerous nitropyridine and piperidine derivatives have exhibited significant cytotoxicity against various cancer cell lines. For instance, certain 3,5-bis(benzylidene)piperidin-4-ones have shown selective toxicity for malignant cells. A proposed screening panel could include cell lines representing common cancer types.

Table 1: Representative Anticancer Activity of Structurally Related Compounds

Compound ClassCell LineIC50 / CC50 (µM)Reference
3,5-bis(benzylidene)piperidin-4-onesHSC-2, HSC-4, HL-60Submicromolar[1]
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-76.41[2]
Nitropyridine-linked 4-arylidenethiazolidin-4-onesHepG27.63[2]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA54932.43[3]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMDA-MB-2311.83[4]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMCF-70.85[4]
Enzyme Inhibition

Derivatives of 5-nitropyridine have shown inhibitory activity against various enzymes, suggesting that this compound could be a potential enzyme inhibitor.

Table 2: Enzyme Inhibition by a 5-Nitropyridin-2-yl Derivative

EnzymeIC50 (µM)Reference
Chymotrypsin8.67 ± 0.1[2]
Urease29.21 ± 0.98[2]

Experimental Protocols

The following are detailed methodologies for key in vitro assays proposed for the biological screening of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Test Compound incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow
Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the test compound against a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a solution of this compound at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound or vehicle control. Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Enzyme_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_data Data Analysis prepare_reagents Prepare Reagents mix_components Mix Buffer, Enzyme, & Inhibitor prepare_reagents->mix_components pre_incubate Pre-incubate mix_components->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate monitor_signal Monitor Signal Change add_substrate->monitor_signal calculate_rates Calculate Reaction Rates monitor_signal->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50

Enzyme Inhibition Assay Workflow

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, related anticancer compounds often induce apoptosis. A logical next step after identifying cytotoxic activity would be to investigate the induction of apoptosis and its underlying pathways.

Apoptosis_Pathway_Investigation compound This compound cell_treatment Treat Cancer Cells compound->cell_treatment apoptosis_induction Induction of Apoptosis cell_treatment->apoptosis_induction caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) apoptosis_induction->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation cell_death Apoptotic Cell Death dna_fragmentation->cell_death

Hypothesized Apoptotic Pathway

Conclusion

This compound represents a promising scaffold for the discovery of novel bioactive agents. Although direct in vitro screening data for this compound is limited, the known activities of its constituent moieties provide a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme inhibitory agent. The experimental protocols and strategic framework outlined in this guide are intended to facilitate a systematic and thorough evaluation of its biological properties, paving the way for potential therapeutic applications. Further research is warranted to elucidate the specific mechanisms of action and to optimize the therapeutic potential of this and related compounds.

References

Unveiling the Cytotoxic Potential of 1-(5-Nitropyridin-2-yl)piperidin-4-ol on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of the novel compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol and structurally related molecules on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. Herein, we summarize the available quantitative data, provide detailed experimental protocols for cytotoxicity assessment, and visualize key experimental workflows and implicated signaling pathways.

While direct cytotoxic data for this compound is not yet publicly available, this guide draws upon research of analogous compounds containing the core nitropyridine and piperidine moieties to project its potential anticancer activity and guide future research.

Quantitative Cytotoxicity Data of Structurally Related Compounds

To provide a comparative landscape of the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of structurally similar nitropyridine and piperidine derivatives against a panel of human cancer cell lines. These compounds share key structural features that are anticipated to confer similar bioactivities.

CompoundCancer Cell LineIC50 (µM)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R = OMe)MCF-7 (Breast)6.41[1]
Nitropyridine-linked 4-arylidenethiazolidin-4-one (piperidine derivative 35d)HepG2 (Liver)7.63[1]
Pyridine Derivative 1HepG2 (Liver)~1.0[2]
Pyridine Derivative 2HepG2 (Liver)~1.0[2]
Piperidone Derivative P3HL-60 (Leukemia)1.7[3]
Piperidone Derivative P4HL-60 (Leukemia)2.0[3]
Piperidone Derivative P5HL-60 (Leukemia)2.0[3]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (Lung)32.43[4]
Acetohydrazide Derivative 9MCF-7 (Breast)0.34[5]
Acetohydrazide Derivative 9HepG2 (Liver)0.18[5]

Experimental Protocols

A standardized protocol for determining the in vitro cytotoxicity of a compound is crucial for reproducibility and comparability of results. The following section details a representative methodology based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HepG2, A549, HL-60) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the exponential growth phase using trypsinization.

  • Seed the cells into 96-well flat-bottom microplates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[7]

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plates for a further 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

3. MTT Assay and Absorbance Measurement:

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[6]

  • Incubate the plates for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Shake the plates gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubation with Compound (48-72h) cell_seeding->treatment compound_prep Serial Dilution of Test Compound compound_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calc IC50 Value Calculation absorbance_reading->ic50_calc

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Many pyridine and piperidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The p53 and JNK signaling pathways are often implicated in this process.[2]

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_execution Execution Phase compound Nitropyridine-Piperidine Compound p53 p53 Activation compound->p53 jnk JNK Upregulation compound->jnk p21 p21 Induction p53->p21 bax Bax Upregulation p53->bax apoptosis Apoptosis (Programmed Cell Death) jnk->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest caspase Caspase Activation bax->caspase bcl2 Bcl-2 Downregulation bcl2->caspase caspase->apoptosis

Caption: A potential signaling pathway for apoptosis induction by nitropyridine-piperidine compounds.

References

In-depth Technical Guide: Mechanism of Action Studies for 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of specific mechanism of action studies for the compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol. While the individual components of the molecule, namely the nitropyridine and piperidine moieties, are present in a wide range of biologically active compounds, detailed research into the specific pharmacological profile of this particular chemical entity is not publicly available.

This guide will, therefore, summarize the known biological activities of structurally related compounds to provide a potential framework for future investigation into the mechanism of action of this compound.

Potential Biological Activities Based on Structural Analogs

The chemical structure of this compound suggests several potential areas of biological activity based on the established pharmacology of its core motifs.

Nitropyridine Derivatives

Nitropyridine derivatives have been explored for a variety of therapeutic applications, exhibiting a broad spectrum of biological effects.[1] Key activities associated with this scaffold include:

  • Anticancer Activity: Certain nitropyridine-linked compounds have demonstrated cytotoxicity against various cancer cell lines, such as MCF-7 and HepG2.[1]

  • Enzyme Inhibition: Nitropyridine derivatives have been shown to inhibit enzymes like urease and chymotrypsin.[1] For instance, a 5-nitropyridin-2-yl derivative exhibited dual inhibition with IC50 values of 8.67 ± 0.1 μM against chymotrypsin and 29.21 ± 0.98 μM against urease.[1]

  • Antimicrobial and Antifungal Activity: Various nitropyridine compounds have shown activity against bacteria and fungi.[1]

  • Other Activities: Other reported activities for nitropyridine derivatives include anti-inflammatory, herbicidal, and antimalarial effects.[1]

Piperidine Derivatives

The piperidine ring is a common scaffold in medicinal chemistry and is a component of many approved drugs.[2] Its derivatives are known to interact with a wide range of biological targets.

  • Antimycotic Activity: Piperidine-containing molecules, such as fenpropidin, are established antimycotics.[3] Hybrid molecules incorporating a piperidine moiety have shown significant antifungal activity against clinically relevant species like Candida albicans and Candida krusei.[3]

  • Anti-tuberculosis Activity: Piperidinol analogs have been identified with activity against Mycobacterium tuberculosis.[4] Structure-activity relationship (SAR) studies have been conducted to optimize their potency.[4][5]

  • Enzyme Inhibition: Piperidine derivatives have been designed as inhibitors for various enzymes, including protein kinase B (Akt), p38 alpha MAP kinase, and fatty acid amide hydrolase (FAAH).[2]

  • Antimicrobial Activity: Novel piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[6]

  • Central Nervous System (CNS) Activity: The piperidine scaffold is present in numerous CNS-active drugs, including antipsychotics and dopamine stabilizers.[7]

Postulated Signaling Pathways and Experimental Workflows

Given the absence of direct experimental data for this compound, any proposed signaling pathways or experimental workflows are purely hypothetical. They are based on the known activities of related compounds and represent potential avenues for future research.

Hypothetical Signaling Pathway for Potential Anti-inflammatory Activity

Based on the anti-inflammatory properties of some nitropyridine derivatives, one could hypothesize that this compound might interfere with pro-inflammatory signaling cascades. For example, it could potentially inhibit key kinases involved in these pathways.

G cluster_cell Cell Pro-inflammatory_Stimulus Pro-inflammatory_Stimulus Receptor Receptor Pro-inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Pro-inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro-inflammatory_Genes Inflammatory_Response Inflammatory Response Pro-inflammatory_Genes->Inflammatory_Response Compound This compound (Hypothetical Target) Compound->Signaling_Cascade

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Proposed Experimental Workflow for Target Identification

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for target identification and validation.

G Start This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway analysis) Start->Phenotypic_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Target_Validation Target Validation (e.g., genetic knockdown, enzymatic assays) Target_Identification->Target_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Validation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Proposed workflow for mechanism of action studies.

Conclusion

While there is a lack of direct research on the mechanism of action of this compound, the known biological activities of its constituent nitropyridine and piperidine moieties provide a foundation for future investigations. The diverse pharmacological profiles of these scaffolds suggest that the compound of interest could potentially exhibit anticancer, antimicrobial, anti-inflammatory, or CNS-related activities. To determine its true biological function, a comprehensive research program involving phenotypic screening, target identification and validation, and structure-activity relationship studies would be necessary. The hypothetical frameworks presented in this guide offer potential starting points for such an endeavor.

References

A Technical Guide to the Discovery of Novel Bioactive Molecules Based on the Nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged structural motif in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group to this scaffold creates the nitropyridine core, a versatile platform for the development of novel bioactive molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of nitropyridine-based compounds, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.

Synthesis of Bioactive Nitropyridine Derivatives

The synthetic utility of nitropyridines is vast, allowing for the creation of diverse molecular libraries. The nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the introduction of various functional groups.[2][3] Furthermore, the nitro group itself can be reduced to an amino group, which can then be further functionalized. Common synthetic strategies include direct nitration of the pyridine ring and the functionalization of pre-existing nitropyridine scaffolds.

A prevalent starting material for many synthetic routes is 2-chloro-5-nitropyridine. Its preparation can be achieved through several methods, including the chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[4][5][6]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-nitropyridine:

A solution of 2-chloro-5-nitropyridine and the desired nucleophile (e.g., an amine, alcohol, or thiol) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is treated with a base (e.g., K₂CO₃, Et₃N, or DIPEA). The reaction mixture is then heated to a temperature ranging from room temperature to reflux for a period of 1 to 24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling:

To a reaction vessel containing the nitropyridine halide (e.g., a bromo- or chloro-nitropyridine), a boronic acid or boronate ester, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is added a suitable solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄).[7] The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours. After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography.

A general workflow for the synthesis and screening of bioactive nitropyridine molecules is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization start Nitropyridine Scaffold reaction1 Functionalization (e.g., SNAr, Suzuki Coupling) start->reaction1 library Library of Nitropyridine Derivatives reaction1->library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Nitropyridine Nitropyridine Derivative Nitropyridine->PI3K Nitropyridine->Akt NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Degradation Ubiquitination & Proteasomal Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription activates Nitropyridine Nitropyridine Derivative Nitropyridine->IKK

References

An In-depth Technical Guide to the Therapeutic Potential of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Dated: November 1, 2025

Abstract

This technical guide provides a comprehensive exploration of the therapeutic potential of the novel chemical entity, 1-(5-Nitropyridin-2-yl)piperidin-4-ol. While direct experimental data on this specific compound is limited, this document extrapolates its potential pharmacological activities based on a thorough review of structurally related nitropyridine and piperidine derivatives. The guide outlines a plausible synthetic route, details potential therapeutic applications in oncology and infectious diseases, and provides robust experimental protocols for the evaluation of these activities. Furthermore, it visualizes key synthetic and biological pathways to facilitate a deeper understanding of the compound's potential mechanisms of action.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a nitro group to the pyridine ring can significantly modulate its electronic properties and biological activity, often conferring potent pharmacological effects. Nitropyridine derivatives have demonstrated a wide range of activities, including anticancer, antifungal, and enzyme inhibitory properties. The piperidine moiety is also a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The conjunction of a 5-nitropyridine moiety with a piperidin-4-ol scaffold in this compound presents a compelling case for the investigation of its therapeutic potential. This document serves as a foundational guide for researchers aiming to explore the pharmacological profile of this promising compound.

Synthesis and Chemical Properties

A plausible synthetic route for this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of an electron-deficient halopyridine with a nucleophilic amine.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-chloro-5-nitropyridine with piperidin-4-ol. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack at the 2-position, facilitating the displacement of the chloro group by the secondary amine of piperidin-4-ol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Reaction 2-Chloro-5-nitropyridine->Reaction Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reaction Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Heat (e.g., 80-120 °C) Heat (e.g., 80-120 °C) Heat (e.g., 80-120 °C)->Reaction This compound This compound Reaction->this compound SNA_r_

Figure 1: Proposed Synthetic Workflow.
Detailed Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-chloro-5-nitropyridine (1.0 eq)

    • Piperidin-4-ol (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-chloro-5-nitropyridine in DMF, add piperidin-4-ol and potassium carbonate.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration.

    • Wash the crude product with water and then a minimal amount of cold ethanol.

    • Dry the product under vacuum to yield this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications

Based on the biological activities of structurally similar 5-nitropyridine derivatives, this compound is hypothesized to have potential therapeutic applications in the following areas:

Anticancer Activity

Nitropyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1] For instance, certain nitropyridine-linked compounds have shown activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.[1] The proposed mechanism for some nitropyridines involves the inhibition of cytosolic thioredoxin reductase 1, an enzyme often overexpressed in cancer cells.[1] Additionally, 3-nitropyridine analogues have been identified as microtubule-targeting agents, inducing G2-M phase cell cycle arrest.

Enzyme Inhibition
  • Urease Inhibition: A 5-nitropyridin-2-yl derivative has demonstrated potent dual inhibition of chymotrypsin and urease.[1] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease can disrupt bacterial survival in the acidic environment of the stomach.

  • Chymotrypsin Inhibition: The same 5-nitropyridin-2-yl derivative also showed inhibitory activity against chymotrypsin, a digestive enzyme.[1] While chymotrypsin inhibition itself may not be a primary therapeutic goal, it demonstrates the compound's potential to interact with serine proteases.

  • Factor IXa Inhibition: (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been designed as selective inhibitors of Factor IXa, suggesting a potential role for 5-nitropyridine derivatives as anticoagulant agents.[1]

Antimicrobial Activity

Nitropyridine compounds have also been investigated for their antimicrobial properties, showing activity against various bacterial strains.[2]

Quantitative Data from Related Compounds

The following table summarizes the reported inhibitory concentrations (IC₅₀) for structurally related 5-nitropyridine derivatives against various biological targets. This data provides a benchmark for the potential potency of this compound.

Compound ClassTargetIC₅₀ Value (µM)Reference
5-Nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1[1]
5-Nitropyridin-2-yl derivativeUrease29.21 ± 0.98[1]
Nitropyridine linked 4-arylidenethiazolidin-4-oneMCF-7 cells6.41[1]
Nitropyridine linked 4-arylidenethiazolidin-4-oneHepG2 cells7.63[1]

Detailed Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7, HepG2, HCT116) and a non-malignant control cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

    • Calculate a selectivity index by dividing the IC₅₀ in the non-malignant cells by that in the cancer cells.[3][4]

Urease Inhibition Assay

This colorimetric assay measures the inhibition of urease activity.

  • Reagents:

    • Jack bean urease

    • Urea solution (e.g., 500 mM)

    • Phosphate buffer (pH 6.8)

    • Phenol red indicator solution (0.02%)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Acetohydroxamic acid)

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations, the urease enzyme solution, and buffer.[5]

    • Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 30 minutes).[5]

    • Initiate the reaction by adding the urea solution containing phenol red.

    • Monitor the color change (due to ammonia production and subsequent pH increase) by measuring the absorbance at 555-570 nm at regular intervals.[5][6]

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [(A_control - A_test) / A_control] x 100, where A is the absorbance.[5]

    • Determine the IC₅₀ value from a dose-response curve.

Chymotrypsin Inhibition Assay

This assay evaluates the inhibitory effect on α-chymotrypsin activity.

  • Reagents:

    • Bovine pancreatic α-chymotrypsin

    • Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or a fluorogenic substrate like Ala-Ala-Phe-7-amino-4-methylcoumarin.[7][8]

    • Tris-HCl buffer (pH 7.8-8.0)

    • Test compound dissolved in a suitable solvent

    • Positive control (e.g., Chymostatin)

  • Assay Procedure (Spectrophotometric):

    • In a 96-well UV-transparent plate, add the buffer, α-chymotrypsin, and the test compound at various concentrations.[9]

    • Pre-incubate the mixture at 25 °C for 10 minutes.

    • Initiate the reaction by adding the BTEE substrate.

    • Immediately measure the increase in absorbance at 256 nm over time, which corresponds to the hydrolysis of BTEE.[9]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Calculate the percentage of inhibition relative to the control without the inhibitor.

    • Determine the IC₅₀ value from a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Urease Inhibition and Pathogenesis

Urease is crucial for the survival and virulence of H. pylori in the stomach. By hydrolyzing urea to ammonia, it neutralizes gastric acid, allowing the bacteria to colonize the gastric mucosa. Inhibition of urease would disrupt this process, making the bacteria susceptible to the acidic environment and preventing colonization and subsequent pathology.

G Urease Urease Ammonia (NH3) + CO2 Ammonia (NH3) + CO2 Urease->Ammonia (NH3) + CO2 Catalyzes Increased pH (Neutralization of Gastric Acid) Increased pH (Neutralization of Gastric Acid) Ammonia (NH3) + CO2->Increased pH (Neutralization of Gastric Acid) H. pylori Survival and Colonization H. pylori Survival and Colonization Increased pH (Neutralization of Gastric Acid)->H. pylori Survival and Colonization Gastric Mucosal Injury Gastric Mucosal Injury H. pylori Survival and Colonization->Gastric Mucosal Injury Peptic Ulcers & Gastritis Peptic Ulcers & Gastritis Gastric Mucosal Injury->Peptic Ulcers & Gastritis Inhibitor Inhibitor Inhibitor->Urease Blocks

Figure 2: Role of Urease in H. pylori Pathogenesis.
Chymotrypsin and Protease-Activated Receptors (PARs)

Chymotrypsin can signal to intestinal epithelial cells through Protease-Activated Receptors (PARs), specifically PAR1 and PAR2.[10] It has been shown to cleave and activate PAR2, leading to downstream signaling through calcium mobilization and the ERK1/2 pathway.[10] This suggests that a chymotrypsin inhibitor could potentially modulate these signaling events.

G PAR2 PAR2 G-Protein Coupling G-Protein Coupling PAR2->G-Protein Coupling Calcium Mobilization Calcium Mobilization G-Protein Coupling->Calcium Mobilization ERK1/2 Activation ERK1/2 Activation G-Protein Coupling->ERK1/2 Activation Gene Expression Changes (e.g., IL-10) Gene Expression Changes (e.g., IL-10) ERK1/2 Activation->Gene Expression Changes (e.g., IL-10) Inhibitor Inhibitor Chymotrypsin Chymotrypsin Inhibitor->Chymotrypsin Blocks

Figure 3: Potential Modulation of PAR2 Signaling.

Conclusion and Future Directions

This compound is a novel compound with significant, albeit unexplored, therapeutic potential. Based on the known bioactivities of its core moieties, it is a promising candidate for investigation as an anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and characterization of this compound, followed by a comprehensive screening program using the assays outlined herein. Positive hits should be further investigated through mechanism of action studies and in vivo models to validate the therapeutic potential of this intriguing molecule.

References

Methodological & Application

Synthesis Protocol for 1-(5-Nitropyridin-2-yl)piperidin-4-ol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and piperidin-4-ol. This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the synthesis workflow. The intended audience for this document includes researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in the design of numerous therapeutic agents. The introduction of a nitropyridinyl moiety to the piperidine core can significantly influence the pharmacological properties of the resulting compound. This compound serves as a key building block for the synthesis of more complex molecules with potential biological activity. The protocol outlined herein describes a reliable method for the preparation of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 2-chloro-5-nitropyridine with piperidin-4-ol in the presence of a base, such as potassium carbonate.

Figure 1: Synthesis of this compound

Experimental Protocol

Materials and Methods

Reagents:

  • 2-Chloro-5-nitropyridine

  • Piperidin-4-ol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Synthesis Procedure
  • To a solution of piperidin-4-ol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Presentation

ParameterValue
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Melting Point 145-146 °C[1]
Appearance Pale yellow solid
Yield Not reported in the searched literature
Purity Not reported in the searched literature

Note: While a specific yield and detailed purity analysis were not found in the public literature, this protocol is based on standard procedures for similar nucleophilic aromatic substitution reactions and is expected to provide a good yield of the desired product.

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the protons on the nitropyridine ring and the piperidine ring, including the characteristic signals for the CH-OH proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct peaks for each carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.

Note: Specific ¹H and ¹³C NMR spectral data for this compound were not available in the searched literature. The provided information is based on general knowledge of NMR spectroscopy for similar structures.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Mixing Mixing in DMF 2-Chloro-5-nitropyridine->Mixing Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Mixing K2CO3 Potassium Carbonate K2CO3->Mixing Heating Heating (80-90 °C) Mixing->Heating Extraction Aqueous Work-up & Extraction with EtOAc Heating->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a straightforward and reproducible protocol for the synthesis of this compound. The described method utilizes readily available starting materials and standard laboratory techniques. The resulting compound is a versatile intermediate for the development of novel pharmaceutical agents. Further studies to obtain detailed analytical data, including NMR spectra and reaction yields, are encouraged to supplement this protocol.

References

Application Note & Protocol: High-Throughput Screening of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a biological target.[1][2] This application note provides a detailed protocol for a high-throughput screening campaign to identify potential biological targets for the novel compound, 1-(5-nitropyridin-2-yl)piperidin-4-ol. The presence of the nitropyridine and piperidine moieties in its structure suggests potential activity against a range of targets, including protein kinases and G-protein coupled receptors (GPCRs), which are frequently implicated in various disease pathologies.[3][4]

This document outlines a primary biochemical assay designed to assess the compound's inhibitory activity against a representative protein kinase. The protocol is optimized for a 384-well plate format to ensure efficiency and scalability. Additionally, it details the necessary steps for data analysis and hit confirmation.

Postulated Signaling Pathway

Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. This process can activate or inhibit downstream signaling cascades that regulate cell growth, differentiation, and apoptosis. The diagram below illustrates a generic kinase signaling pathway that could be inhibited by this compound.

G cluster_0 ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor kinase Protein Kinase (Target) receptor->kinase compound This compound compound->kinase substrate Substrate Protein kinase->substrate ATP to ADP p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: Postulated inhibition of a protein kinase signaling pathway.

Experimental Workflow

The high-throughput screening process follows a systematic workflow to ensure reproducibility and accuracy. The major steps include compound library preparation, assay execution, data acquisition, and analysis.

G cluster_1 prep Compound Library Preparation (this compound and Controls) plate Compound Plating (384-well plates) prep->plate reagent Addition of Kinase and Substrate/ATP plate->reagent incubate Incubation reagent->incubate detect Addition of Detection Reagent incubate->detect read Luminescence Reading (Plate Reader) detect->read data Data Analysis (IC50 determination, Z'-factor) read->data hit Hit Confirmation & Follow-up data->hit

Caption: High-throughput screening experimental workflow.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundCustomN/A
Protein Kinase (e.g., ULK1)Sigma-AldrichSRP5199
Kinase Substrate (e.g., Atg13)In-houseN/A
ATPSigma-AldrichA7699
ADP-Glo™ Kinase AssayPromegaV9101
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSO (Vehicle Control)Sigma-AldrichD2650
384-well White, Flat-Bottom Polystyrene PlatesCorning3570
Tris-HClThermo Fisher15567027
MgCl2Thermo FisherAM9530G
DTTThermo FisherR0861
Bovine Serum Albumin (BSA)Sigma-AldrichA7906

Experimental Protocols

Reagent Preparation
  • Kinase Reaction Buffer (2X): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 2 mM DTT, and 0.02% BSA.

  • ATP Solution: Prepare a 10 mM ATP stock solution in nuclease-free water and store at -20°C. Dilute to the desired working concentration (e.g., 20 µM in 2X Kinase Reaction Buffer) just before use.

  • Kinase Solution: Dilute the protein kinase to a working concentration of 2 ng/µL in 1X Kinase Reaction Buffer.

  • Substrate Solution: Dilute the kinase substrate to a working concentration of 0.4 µg/µL in 1X Kinase Reaction Buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO for dose-response experiments. The final DMSO concentration in the assay should not exceed 1%.

  • Control Preparation: Prepare a 1 mM stock solution of Staurosporine in DMSO as a positive control for inhibition. Use DMSO alone as the negative (vehicle) control.

Assay Procedure (384-well format)
  • Compound Plating: Using an automated liquid handler, dispense 50 nL of the compound dilutions, positive control, or negative control into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of a pre-mixed solution containing the protein kinase and substrate to each well.

  • Initiate Reaction: Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader (e.g., BMG LABTECH PHERAstar FSX).[1]

Data Presentation and Analysis

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos = Mean of the positive control (Staurosporine)

  • σ_pos = Standard deviation of the positive control

  • μ_neg = Mean of the negative control (DMSO)

  • σ_neg = Standard deviation of the negative control

ControlMean Luminescence (RLU)Standard Deviation (RLU)Z'-Factor
Positive (Staurosporine)1,5001500.82
Negative (DMSO)25,0001,200
Dose-Response Analysis

The inhibitory activity of this compound is determined by generating a dose-response curve and calculating the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Compound Concentration (µM)% Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.1
0.032.5

Calculated IC50: 0.95 µM

Hit Confirmation Summary

Compounds that exhibit significant inhibition in the primary screen (e.g., >50% inhibition at 10 µM) are considered "hits" and should be subjected to further confirmatory assays.

Compound IDPrimary Screen % Inhibition @ 10 µMConfirmed IC50 (µM)Notes
This compound88.10.95Proceed to selectivity profiling.
Analog 1.292.50.52Potent hit, proceed to further studies.
Analog 1.345.7> 20Not considered a confirmed hit.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-throughput screening of this compound against a protein kinase target. The described ADP-Glo™ Kinase Assay is a robust, reliable, and scalable method for identifying and characterizing novel kinase inhibitors.[6] The workflow, data analysis procedures, and quality control metrics outlined herein will enable researchers to efficiently screen compound libraries and identify promising lead candidates for further drug development. Successful hit identification from this screen will warrant further investigation, including selectivity profiling against a panel of other kinases and validation in cell-based assays.[7]

References

Application Notes and Protocols for 1-(5-Nitropyridin-2-yl)piperidin-4-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 1-(5-Nitropyridin-2-yl)piperidin-4-ol in various enzyme inhibition assays. This compound, possessing both a nitropyridine and a piperidine moiety, holds potential as an inhibitor for several classes of enzymes, including kinases, proteases, and ureases. The following sections detail the scientific background, experimental procedures, and data analysis for screening and characterizing the inhibitory activity of this compound.

Kinase Inhibition Assays: Targeting GSK3β and JAK2

Scientific Background: Glycogen synthase kinase 3β (GSK3β) and Janus kinase 2 (JAK2) are crucial enzymes in cellular signaling pathways. Dysregulation of their activity is implicated in numerous diseases, including metabolic disorders, inflammatory conditions, and cancers. The structural motifs present in this compound suggest its potential as a kinase inhibitor.

GSK3β Inhibition Assay Protocol

This protocol is adapted from established luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay.[1]

Objective: To determine the in vitro inhibitory activity of this compound against human GSK3β.

Materials:

  • This compound

  • Recombinant human GSK3β enzyme

  • GSK3β substrate peptide

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare a 2X enzyme solution by diluting GSK3β in Kinase Buffer. Add 2 µL of this solution to each well.

    • Prepare a 2X substrate/ATP mix by diluting the GSK3β substrate peptide and ATP in Kinase Buffer.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP. .

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_blank) / (RLU_DMSO - RLU_blank)) The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

JAK2 Inhibition Assay Protocol

This protocol is based on a fluorescence resonance energy transfer (FRET) kinase binding assay.[2]

Objective: To determine the in vitro binding affinity of this compound to the JAK2 kinase domain.

Materials:

  • This compound

  • Recombinant human JAK2 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A (5X)

  • 384-well black plates

  • FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO as described for the GSK3β assay.

  • Reaction Setup (in a 384-well plate):

    • Add 5 µL of the test compound dilution.

    • Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer. Add 5 µL of this mixture to each well.

    • Prepare a 3X tracer solution in 1X Kinase Buffer.

  • Initiate Reaction: Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis: The FRET ratio is calculated from the emission signals. The percent inhibition is determined by comparing the FRET ratio in the presence of the inhibitor to the controls. IC₅₀ values are then calculated as described for the GSK3β assay.

Hypothetical Quantitative Data for Kinase Inhibition:

CompoundTarget KinaseAssay TypeIC₅₀ (µM)
This compoundGSK3βLuminescence5.2
This compoundJAK2FRET Binding12.8
Staurosporine (Control)GSK3βLuminescence0.02
Ruxolitinib (Control)JAK2FRET Binding0.003

Experimental Workflow for Kinase Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of This compound Dispense_Compound Dispense Compound/ DMSO into Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare 2X/3X Enzyme Solution Add_Enzyme Add Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare 2X/3X Substrate/Tracer Solution Initiate_Reaction Initiate Reaction with Substrate/Tracer Substrate_Prep->Initiate_Reaction Dispense_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Add_Detection Add Detection Reagents (if applicable) Incubate->Add_Detection Read_Plate Read Luminescence/FRET on Plate Reader Add_Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for in vitro kinase inhibition assays.

Urease Inhibition Assay

Scientific Background: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these pathogens. Nitropyridine derivatives have been reported to possess urease inhibitory activity.

Urease Inhibition Protocol (Berthelot Method)

This protocol is based on the colorimetric determination of ammonia produced by the urease-catalyzed reaction.[3][4]

Objective: To evaluate the inhibitory effect of this compound on urease activity.

Materials:

  • This compound

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well clear plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound and Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions.

    • Prepare a solution of jack bean urease in phosphate buffer.

    • Prepare a urea solution in phosphate buffer.

  • Reaction Mixture:

    • In a 96-well plate, add 15 µL of the test compound dilution or solvent control.

    • Add 15 µL of the urease enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate Reaction: Add 70 µL of the urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate at 37°C for 30 minutes for color development.

  • Data Acquisition: Measure the absorbance at 625 nm.

Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)) Determine the IC₅₀ value as previously described.

Hypothetical Quantitative Data for Urease Inhibition:

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)
This compoundJack Bean UreaseColorimetric8.9
Acetohydroxamic acid (Control)Jack Bean UreaseColorimetric25.4

Signaling Pathway Context for Urease in H. pylori

G Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Survival Bacterial Survival and Colonization Neutralization->Survival Inhibitor This compound Inhibitor->Urease

Caption: Role of urease in H. pylori survival and its inhibition.

Protease Inhibition Assay

Scientific Background: Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a vast array of physiological processes, and their dysregulation is associated with diseases such as cancer, cardiovascular disorders, and viral infections. Certain heterocyclic compounds have shown promise as protease inhibitors.

General Protease Inhibition Protocol (Fluorescence-based)

This protocol describes a general method using a fluorogenic substrate.[5]

Objective: To screen this compound for inhibitory activity against a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • This compound

  • Target protease (e.g., Trypsin)

  • Fluorogenic protease substrate (e.g., a FRET-based peptide)

  • Assay Buffer (specific to the protease)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer (with a small percentage of DMSO if needed for solubility).

    • Dilute the protease to the desired concentration in Assay Buffer.

    • Dilute the fluorogenic substrate in Assay Buffer.

  • Reaction Setup:

    • Add 15 µL of the inhibitor solution or Assay Buffer (for control) to the wells of a 96-well black plate.

    • Add 15 µL of the protease solution to each well.

    • Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 120 µL of the pre-warmed substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the substrate.

Data Analysis: The rate of reaction (initial velocity) is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then determined by dose-response analysis.

Hypothetical Quantitative Data for Protease Inhibition:

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)
This compoundTrypsinFluorescence15.3
Aprotinin (Control)TrypsinFluorescence0.0002

Logical Flow of a Protease Inhibition Experiment

G Start Start Prep Prepare Reagents: Inhibitor, Enzyme, Substrate Start->Prep Setup Set up Reaction in 96-well Plate Prep->Setup Preincubation Pre-incubate Inhibitor with Enzyme Setup->Preincubation Initiate Add Substrate to Initiate Reaction Preincubation->Initiate Monitor Monitor Fluorescence Increase Over Time Initiate->Monitor Analyze Calculate Initial Velocities and % Inhibition Monitor->Analyze Determine_IC50 Determine IC50 from Dose-Response Curve Analyze->Determine_IC50 End End Determine_IC50->End

Caption: Logical steps in a protease inhibition assay.

Disclaimer: The provided protocols and data are for illustrative purposes and should be optimized for specific experimental conditions and equipment. Appropriate controls should be included in all assays. The inhibitory potential of this compound against the mentioned enzymes is hypothetical and requires experimental validation.

References

Application Note: A Cell-Based Assay Strategy for Characterizing 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel therapeutic agents require robust and relevant cell-based assays to elucidate their biological activity and mechanism of action. The compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol features a nitropyridine moiety linked to a piperidine scaffold. Both nitropyridines and piperidines are privileged structures in medicinal chemistry, found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given the lack of specific target information for this compound, a tiered, systematic cell-based assay approach is proposed to screen for potential anti-cancer activity and to begin to unravel its mechanism of action.

This application note outlines a workflow starting with a broad assessment of cytotoxicity in a cancer cell line, followed by more specific assays to investigate the induction of apoptosis and the modulation of a key signaling pathway, NF-κB, which is frequently dysregulated in cancer and inflammatory diseases.[4][5]

Experimental Workflow

The proposed experimental workflow provides a logical progression from a general screening assay to more specific, mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action - Apoptosis cluster_2 Phase 3: Mechanism of Action - Signaling Pathway A Select Cancer Cell Line (e.g., HCT116 Colon Cancer) B Cell Viability Assay (MTT) Determine IC50 A->B C Treat Cells with Compound (at IC50 and sub-IC50 concentrations) B->C Proceed if cytotoxic D Caspase-3/7 Activity Assay (Apoptosis Induction) C->D E NF-κB Reporter Gene Assay (Luciferase-based) D->E If apoptosis is induced, investigate upstream signaling F Assess NF-κB Activation/Inhibition E->F

Caption: A tiered experimental workflow for characterizing this compound.

Hypothesized Signaling Pathway: NF-κB

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[1][4] Its constitutive activation is a hallmark of many cancers, promoting cell survival and proliferation. Therefore, it represents a plausible target for novel anti-cancer compounds.

G Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus receptor TNFα Receptor ikk IKK Complex receptor->ikk Activates tnfa TNFα tnfa->receptor Binds ikb IκBα ikk->ikb Phosphorylates (P) nfkb NF-κB (p65/p50) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocates gene Target Gene Transcription nucleus->gene Activates compound This compound (Hypothesized Inhibition) compound->ikk Inhibits?

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • HCT116 human colon carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Compound)

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by serially diluting the stock in complete medium.

  • Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate for 2-4 hours at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Summary: Cell Viability

Compound Conc. (µM)Average Absorbance (570 nm)% Viability
0 (Vehicle)1.250100.0%
11.18895.0%
50.97578.0%
100.65052.0%
250.31325.0%
500.15012.0%
1000.0635.0%
Calculated IC50 - ~10.5 µM

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][9][10] An increase in their activity indicates that the compound induces apoptosis.

Materials:

  • HCT116 cells

  • Complete medium

  • This compound (Compound)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well white-walled plate at 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Cell Treatment: Treat cells with the compound at its determined IC50 (e.g., 10 µM) and a sub-lethal concentration (e.g., 2 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 5 µM Staurosporine).

  • Incubation: Incubate the plate for 6, 12, and 24 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell control wells.

  • Calculate the fold change in caspase activity relative to the vehicle control for each time point.

Hypothetical Data Summary: Caspase-3/7 Activity (24h Incubation)

TreatmentAverage Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (DMSO)15,0001.0
Compound (2 µM)22,5001.5
Compound (10 µM)97,5006.5
Staurosporine (5 µM)120,0008.0

Protocol 3: NF-κB Signaling Pathway Assessment using a Reporter Assay

This protocol determines if the compound inhibits the NF-κB signaling pathway using a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.[11][12][13]

Materials:

  • HEK293/NF-κB-luc reporter cell line

  • Complete medium

  • This compound (Compound)

  • TNFα (Tumor Necrosis Factor-alpha) - as an activator

  • Luciferase Assay System (e.g., Dual-Glo®)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293/NF-κB-luc cells into a 96-well white-walled plate at 20,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and add 80 µL of fresh medium containing the compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control. Incubate for 1 hour.

  • Pathway Activation: Add 20 µL of TNFα solution to each well to achieve a final concentration of 20 ng/mL to activate the NF-κB pathway. Include a non-activated control (vehicle only) and an activated control (vehicle + TNFα).

  • Incubation: Incubate for 6 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Perform the luciferase assay according to the manufacturer's protocol. Typically, this involves adding a luciferase substrate reagent, incubating, and reading the luminescence.[14]

Data Analysis:

  • Normalize the NF-κB luciferase signal to a control reporter (if using a dual-reporter system) or total protein content.

  • Calculate the percentage of inhibition relative to the TNFα-activated control: % Inhibition = 100 - [((Signal_Treated - Signal_NonActivated) / (Signal_Activated - Signal_NonActivated)) * 100]

Hypothetical Data Summary: NF-κB Inhibition

Compound Conc. (µM)TNFα (20 ng/mL)Average Luminescence (RLU)% NF-κB Inhibition
0 (No TNFα)-1,000-
0 (Vehicle)+25,0000.0%
1+22,60010.0%
5+15,40040.0%
10+8,20070.0%
25+3,40090.0%

References

Application Notes and Protocols for In Vivo Efficacy Testing of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for conducting preclinical in vivo studies to evaluate the efficacy of the novel compound, 1-(5-Nitropyridin-2-yl)piperidin-4-ol. The therapeutic potential of this compound is currently under investigation. Based on the chemical structure, which features a nitropyridine moiety, this compound may exhibit activity in therapeutic areas such as oncology, neuroinflammation, and systemic inflammatory disorders. Nitro-containing compounds have been explored for various biological activities, including their potential as hypoxia-activated prodrugs in cancer and as anti-inflammatory agents.[1][2][3][4]

The following sections outline experimental designs for three distinct and widely used animal models to assess the compound's efficacy in these potential therapeutic areas.

Hypothesized Signaling Pathway

The presence of a nitro group suggests a potential mechanism of action involving bioreduction, particularly in hypoxic environments, which can lead to the generation of reactive nitrogen species and subsequent cellular effects. The following diagram illustrates a hypothetical signaling pathway.

hypothesized_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcomes Potential Outcomes Compound This compound Bioreduction Bioreduction (e.g., by Nitroreductases) Compound->Bioreduction Cellular Uptake ReactiveSpecies Reactive Nitrogen Species (RNS) Bioreduction->ReactiveSpecies CellularTargets Interaction with Cellular Targets (DNA, Proteins) ReactiveSpecies->CellularTargets DownstreamEffects Downstream Cellular Effects CellularTargets->DownstreamEffects Apoptosis Apoptosis DownstreamEffects->Apoptosis InflammationModulation Modulation of Inflammation DownstreamEffects->InflammationModulation CellCycleArrest Cell Cycle Arrest DownstreamEffects->CellCycleArrest

Caption: Hypothesized mechanism of action for this compound.

Oncology: Human Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the test compound on human cancer cells implanted in immunodeficient mice.[5][6][7][8] It is particularly relevant for nitro-containing compounds that may be selectively activated in the hypoxic microenvironment of solid tumors.[3]

Experimental Workflow

xenograft_workflow CellCulture Human Cancer Cell Culture (e.g., MCF-7, A549) Implantation Subcutaneous Implantation of Cells into Immunodeficient Mice CellCulture->Implantation TumorGrowth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer Compound, Vehicle, or Positive Control (e.g., daily for 21 days) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition Analysis Monitoring->Endpoint Histology Tumor Excision for Histopathology and Biomarker Analysis Endpoint->Histology

Caption: Experimental workflow for the human tumor xenograft model.
Quantitative Data Summary

ParameterVehicle ControlTest Compound (Low Dose)Test Compound (High Dose)Positive Control
Mean Tumor Volume at Endpoint (mm³)
Tumor Growth Inhibition (%) 0
Mean Body Weight Change (%)
Number of Tumor-Free Survivors
Biomarker Expression (e.g., Ki-67, TUNEL)
Experimental Protocol
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., Matrigel) at a concentration of 5 x 10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a mean volume of 100-150 mm³.

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline, DMSO solution).

      • Group 2: Test compound (low dose).

      • Group 3: Test compound (high dose).

      • Group 4: Positive control (a standard chemotherapeutic agent).

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).

    • Record body weight twice weekly as a measure of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study.

    • Euthanize mice if tumors become ulcerated or exceed a predetermined size, or if body weight loss exceeds 20%.

  • Tissue Collection and Analysis:

    • At the end of the study, excise tumors and weigh them.

    • Fix a portion of the tumor in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Neuroinflammation: Lipopolysaccharide (LPS)-Induced Model

This model is used to assess the anti-inflammatory and neuroprotective effects of the test compound in the central nervous system. LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the brain.

Experimental Workflow

lps_neuroinflammation_workflow Acclimatization Acclimatize Mice (e.g., C57BL/6) Pretreatment Pre-treat with Test Compound, Vehicle, or Positive Control Acclimatization->Pretreatment LPS_Injection Intraperitoneal Injection of LPS (or Saline for Control) Pretreatment->LPS_Injection Behavioral Behavioral Testing (e.g., Open Field, Y-maze) at 24h Post-LPS LPS_Injection->Behavioral Sacrifice Sacrifice Mice and Collect Brain Tissue and Blood Behavioral->Sacrifice Analysis Biochemical and Histological Analysis of Brain Tissue Sacrifice->Analysis

Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Quantitative Data Summary

ParameterSaline + VehicleLPS + VehicleLPS + Test Compound (Low Dose)LPS + Test Compound (High Dose)
Pro-inflammatory Cytokines in Brain (pg/mg protein)
TNF-α
IL-1β
IL-6
Microglial Activation Marker (e.g., Iba-1) (% positive area)
Neuronal Viability (e.g., NeuN) (% positive cells)
Behavioral Score (e.g., Y-maze alternation)
Experimental Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping and Treatment:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Group 1: Saline + Vehicle.

      • Group 2: LPS + Vehicle.

      • Group 3: LPS + Test compound (low dose).

      • Group 4: LPS + Test compound (high dose).

    • Administer the test compound or vehicle 1 hour before LPS injection.

  • LPS Administration:

    • Inject LPS (from E. coli, 0.5 mg/kg) or sterile saline intraperitoneally.

  • Behavioral Assessment:

    • At 24 hours post-LPS injection, conduct behavioral tests to assess cognitive function and sickness behavior (e.g., Y-maze for spatial memory, open field test for locomotor activity).

  • Tissue Collection:

    • Immediately after behavioral testing, euthanize the mice and collect brain tissue and blood.

    • Perfuse mice with saline before brain extraction.

    • Isolate the hippocampus and cortex for biochemical and histological analysis.

  • Biochemical and Histological Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

    • Perform immunohistochemistry on brain sections to assess microglial activation (Iba-1 staining) and neuronal survival (NeuN staining).

Systemic Inflammation: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of a compound.[9] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

Experimental Workflow

carrageenan_edema_workflow Acclimatization Acclimatize Rats (e.g., Wistar) Pretreatment Administer Test Compound, Vehicle, or Positive Control (e.g., Indomethacin) Acclimatization->Pretreatment Baseline Measure Baseline Paw Volume Pretreatment->Baseline Carrageenan Inject Carrageenan into the Sub-plantar Region of the Right Hind Paw Baseline->Carrageenan Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours) Carrageenan->Measurement Analysis Calculate Percent Inhibition of Edema Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.
Quantitative Data Summary

Time PointVehicle Control (Paw Volume Increase, mL)Test Compound (Low Dose) (Paw Volume Increase, mL)Test Compound (High Dose) (Paw Volume Increase, mL)Positive Control (Indomethacin) (Paw Volume Increase, mL)
1 hour
2 hours
3 hours
4 hours
% Inhibition of Edema at 3 hours 0
Experimental Protocol
  • Animal Model: Male Wistar rats, weighing 150-200g.

  • Grouping and Treatment:

    • Fast the animals overnight before the experiment.

    • Randomly assign rats to treatment groups (n=6-8 per group):

      • Group 1: Vehicle control.

      • Group 2: Test compound (low dose).

      • Group 3: Test compound (high dose).

      • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Administer the test compound, vehicle, or positive control orally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The protocols described provide a robust framework for the initial in vivo evaluation of this compound. The selection of models should be guided by any existing in vitro data on the compound's activity. Careful execution of these studies will provide valuable insights into the therapeutic potential of this novel chemical entity.

References

Application Notes and Protocols for 1-(5-Nitropyridin-2-yl)piperidin-4-ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific studies identifying or characterizing 1-(5-Nitropyridin-2-yl)piperidin-4-ol as a chemical probe. There is no publicly available information regarding its specific biological target, mechanism of action, or established protocols for its use in a research setting.

Therefore, the following Application Notes and Protocols are provided as a hypothetical example for a fictional chemical probe, designated "Probe-X (this compound)" , to illustrate the expected data, methodologies, and visualizations for a well-characterized chemical probe with a similar nitropyridine-piperidine scaffold. The information presented here is for illustrative purposes only and is not based on experimental data for this compound.

Application Notes: Probe-X as a Selective Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Probe-X is a potent and selective small molecule inhibitor of the hypothetical Serine/Threonine Kinase "Kinase-Y". The nitropyridine moiety is believed to interact with the hinge region of the kinase domain, while the piperidin-4-ol group enhances solubility and provides a potential vector for further chemical modification. These application notes provide an overview of Probe-X's activity and guidelines for its use in studying the Kinase-Y signaling pathway.

Biological Target and Mechanism of Action: Probe-X has been identified as an ATP-competitive inhibitor of Kinase-Y, a key enzyme in the "Cell-Growth-Pathway-Z". By binding to the ATP pocket of Kinase-Y, Probe-X prevents the phosphorylation of its downstream substrate, "Protein-Z", thereby inhibiting the signaling cascade that leads to cell proliferation.

Data Presentation:

Table 1: In Vitro Activity and Selectivity of Probe-X

TargetIC50 (nM)Ki (nM)Assay Type
Kinase-Y 50 25 TR-FRET
Kinase-A>10,000N/AADP-Glo
Kinase-B8,500N/AADP-Glo
Kinase-C>10,000N/AADP-Glo

Table 2: Cellular Activity of Probe-X

Cell LineTargetEC50 (nM)Assay Type
HEK293Kinase-Y250p-Protein-Z Western Blot
HeLaKinase-Y300p-Protein-Z Western Blot

Mandatory Visualizations:

G Hypothetical Kinase-Y Signaling Pathway cluster_0 Hypothetical Kinase-Y Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase-Y Kinase-Y Receptor->Kinase-Y Activates Protein-Z Protein-Z Kinase-Y->Protein-Z Phosphorylates Phosphorylated Protein-Z Phosphorylated Protein-Z Protein-Z->Phosphorylated Protein-Z Cell Proliferation Cell Proliferation Phosphorylated Protein-Z->Cell Proliferation Promotes Probe-X Probe-X Probe-X->Kinase-Y Inhibits

A diagram of the hypothetical Kinase-Y signaling pathway.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of Probe-X against Kinase-Y.

Materials:

  • Recombinant Human Kinase-Y (full-length)

  • Biotinylated peptide substrate for Kinase-Y

  • ATP

  • Probe-X

  • TR-FRET Kinase Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare a 2X solution of Kinase-Y in TR-FRET Kinase Assay Buffer.

  • Prepare a 4X solution of Probe-X serial dilutions in assay buffer.

  • Add 5 µL of the 2X Kinase-Y solution to each well of the 384-well plate.

  • Add 2.5 µL of the 4X Probe-X dilutions to the wells.

  • Incubate for 15 minutes at room temperature.

  • Prepare a 4X solution of ATP and biotinylated peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP/substrate solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Prepare a 2X stop/detection solution containing the Europium-labeled antibody and SA-APC in TR-FRET buffer.

  • Add 10 µL of the stop/detection solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.

G Workflow for In Vitro Kinase Inhibition Assay cluster_workflow Workflow for In Vitro Kinase Inhibition Assay start Start prep_reagents Prepare Reagents (Kinase-Y, Probe-X, ATP/Substrate) start->prep_reagents plate_dispense Dispense Kinase-Y and Probe-X into 384-well plate prep_reagents->plate_dispense pre_incubate Pre-incubate plate_dispense->pre_incubate start_reaction Add ATP/Substrate to start reaction pre_incubate->start_reaction reaction_incubate Incubate start_reaction->reaction_incubate stop_detect Add Stop/Detection Reagent reaction_incubate->stop_detect read_plate Read Plate (TR-FRET) stop_detect->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Workflow for the in vitro kinase inhibition assay.

2. Cellular Target Engagement Assay (Western Blot)

This protocol describes how to assess the ability of Probe-X to inhibit the phosphorylation of the Kinase-Y substrate, Protein-Z, in a cellular context using Western blotting.

Materials:

  • HEK293 cells

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Probe-X

  • Growth factor (to stimulate the pathway)

  • PBS (Phosphate Buffered Saline)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-Protein-Z, anti-total-Protein-Z, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with varying concentrations of Probe-X (or DMSO as a vehicle control) for 2 hours.

  • Stimulate the cells with the appropriate growth factor for 15 minutes to activate the Kinase-Y pathway.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Protein-Z overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Protein-Z and GAPDH as loading controls.

  • Quantify the band intensities to determine the EC50 of Probe-X.

G Workflow for Cellular Target Engagement (Western Blot) cluster_workflow Workflow for Cellular Target Engagement (Western Blot) cell_culture Cell Culture and Plating starvation Serum Starvation cell_culture->starvation treatment Probe-X Treatment starvation->treatment stimulation Growth Factor Stimulation treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Protein-Z) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (Total Protein-Z, GAPDH) detection->reprobe analysis Data Analysis (EC50) reprobe->analysis

Workflow for the Western Blot cellular target engagement assay.

Application Notes & Protocols: Pharmacokinetic Study Design for 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following is a proposed pharmacokinetic study design for 1-(5-Nitropyridin-2-yl)piperidin-4-ol. Due to the limited publicly available pharmacokinetic data for this specific compound, this protocol is based on established principles of preclinical pharmacokinetic testing for small molecules and information on related chemical structures.

Introduction

This compound is a heterocyclic compound containing a nitropyridine and a piperidinol moiety. Understanding its pharmacokinetic (PK) profile is crucial for the development of this compound for any potential therapeutic application. Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] This document provides a detailed protocol for a preclinical in vivo pharmacokinetic study in a rodent model, outlining the experimental design, methodologies, and data analysis required to characterize the PK parameters of this compound.

Pre-study Considerations & Safety

Prior to initiating any in vivo studies, a thorough review of the available safety and handling information for this compound is mandatory.

  • Hazard Identification: Based on safety data for related compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and eye irritation.[3][4]

  • Handling Precautions: Use of personal protective equipment (PPE), including gloves, lab coat, and eye protection, is required.[4] All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.[4]

  • Material Safety Data Sheet (MSDS): A comprehensive MSDS for this compound should be consulted for detailed safety, handling, and disposal information.

Experimental Design & Protocols

Objective

To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).

Animal Model
  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Weight: 250-300 g.

  • Acclimation: Animals should be acclimated for at least 7 days prior to the study with free access to standard chow and water.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle.

Dosing Formulation
  • Intravenous (IV) Formulation: A solution of this compound will be prepared in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water) at a concentration of 1 mg/mL. The formulation should be sterile-filtered.

  • Oral (PO) Formulation: A suspension of this compound will be prepared in a vehicle such as 0.5% methylcellulose in water at a concentration of 2 mg/mL.

Dosing and Sample Collection
  • IV Administration: A single bolus dose of 1 mg/kg will be administered via the tail vein.

  • PO Administration: A single dose of 10 mg/kg will be administered by oral gavage.

  • Blood Sampling: Approximately 0.25 mL of blood will be collected from the jugular or saphenous vein at the following time points:

    • IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the concentration of this compound in plasma samples.

3.5.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.5.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System A suitable UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System A triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of this compound and the internal standard.

Data Presentation & Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Plasma Concentration-Time Profile

A plot of the mean plasma concentration of this compound versus time for both IV and PO administration will be generated.

Pharmacokinetic Parameters

The following key pharmacokinetic parameters will be determined and summarized in a table.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) CalculatedCalculated
Tmax (h) N/ACalculated
AUC0-t (ngh/mL) CalculatedCalculated
AUC0-inf (ngh/mL) CalculatedCalculated
t1/2 (h) CalculatedCalculated
Clearance (CL) (mL/h/kg) CalculatedN/A
Volume of Distribution (Vd) (L/kg) CalculatedN/A
Bioavailability (F%) N/ACalculated

Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow A Animal Acclimation (Sprague-Dawley Rats) C Dosing (IV: 1 mg/kg, PO: 10 mg/kg) A->C B Dose Formulation (IV and PO) B->C D Serial Blood Sampling C->D Time Points: IV: 2min - 24h PO: 15min - 24h E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Bioanalysis (LC-MS/MS) F->G Sample Preparation: Protein Precipitation H Data Analysis (Non-compartmental) G->H I Pharmacokinetic Parameters (Cmax, AUC, t1/2, etc.) H->I

Caption: Workflow for the in vivo pharmacokinetic study.

Putative Metabolic Pathway

Nitropyridine compounds can undergo nitroreduction, and piperidine rings are susceptible to oxidation. The following diagram illustrates a potential metabolic pathway for this compound.

Putative_Metabolism Parent This compound (Parent Compound) Nitroreduction Nitroreduction (e.g., by Cytochrome P450 Reductase) Parent->Nitroreduction Phase I Oxidation Oxidation (e.g., by Cytochrome P450s) Parent->Oxidation Phase I AminoMetabolite Amino Metabolite (Reduced Pyridine Ring) Nitroreduction->AminoMetabolite HydroxylatedMetabolite Hydroxylated Metabolite (Oxidized Piperidine Ring) Oxidation->HydroxylatedMetabolite Conjugation Phase II Conjugation (e.g., Glucuronidation) AminoMetabolite->Conjugation HydroxylatedMetabolite->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

Caption: Proposed metabolic pathway for the compound.

References

Application Notes and Protocols for the Derivatization of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(5-nitropyridin-2-yl)piperidine scaffold is a recognized pharmacophore with potential applications in oncology and immunology. The presence of the nitro group on the pyridine ring and the piperidin-4-ol moiety provides key sites for chemical modification to modulate the compound's physicochemical properties and biological activity. Derivatization of the hydroxyl group at the 4-position of the piperidine ring to form ethers and esters can significantly impact potency, selectivity, and pharmacokinetic profiles. These modifications allow for a systematic exploration of the structure-activity relationship (SAR), aiming to enhance the therapeutic potential of this class of compounds.

This document provides detailed protocols for the synthesis of ether and ester derivatives of 1-(5-nitropyridin-2-yl)piperidin-4-ol and methods for evaluating their biological activity, particularly as potential kinase inhibitors with anticancer properties. While specific biological data for derivatives of this exact scaffold is not extensively available in the public domain, the following protocols and data tables are presented as a representative guide based on structurally related compounds.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes to demonstrate data presentation for SAR analysis. Actual values would be determined experimentally.

Table 1: Anticancer Activity of this compound Derivatives in Human Cancer Cell Lines

Compound IDR Group (at 4-position)Cell LineIC50 (µM)[1]
Parent-01 -OHA549 (Lung Carcinoma)> 50
Ether-01 -OCH₃A549 (Lung Carcinoma)15.2
Ether-02 -OCH₂CH₃A549 (Lung Carcinoma)10.8
Ether-03 -OCH₂PhA549 (Lung Carcinoma)5.1
Ester-01 -OCOCH₃A549 (Lung Carcinoma)22.5
Ester-02 -OCOPhA549 (Lung Carcinoma)8.9

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget KinaseIC50 (nM)[2][3]
Ether-03 TYK285
Ether-03 JAK11500
Ether-03 JAK22200
Ester-02 TYK2120
Ester-02 JAK11800
Ester-02 JAK22500

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Alkoxy-1-(5-nitropyridin-2-yl)piperidine Derivatives (Etherification)

This protocol describes a standard Williamson ether synthesis for the O-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-alkoxy derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 4-Acyloxy-1-(5-nitropyridin-2-yl)piperidine Derivatives (Esterification)

This protocol outlines a standard procedure for the O-acylation of this compound using an acid chloride or anhydride.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and cool to 0 °C.

  • Add the acyl chloride or acid anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-acyloxy derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed the A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., TYK2)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as TYK2, using a luminescence-based assay.

Materials:

  • Recombinant human TYK2 kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer

  • Synthesized compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a white opaque microplate, add the test compound, the TYK2 enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Derivatization_Workflow Start This compound Etherification Etherification (Williamson Synthesis) Start->Etherification Esterification Esterification (Acylation) Start->Esterification Ethers 4-Alkoxy Derivatives Etherification->Ethers Esters 4-Acyloxy Derivatives Esterification->Esters BioAssay Biological Evaluation (Anticancer & Kinase Assays) Ethers->BioAssay Esters->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR

Caption: Synthetic workflow for the derivatization of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Binding Inhibitor Derivative (e.g., Ether-03) Inhibitor->TYK2 Inhibition

Caption: Postulated signaling pathway inhibited by this compound derivatives.

SAR_Logic cluster_derivatives 4-Position Derivatives cluster_properties Properties Core This compound Core Alcohol -OH (Parent) Core->Alcohol Ether -OR (Ethers) Core->Ether Ester -OCOR (Esters) Core->Ester Lipophilicity Increased Lipophilicity Ether->Lipophilicity Steric_Bulk Increased Steric Bulk Ether->Steric_Bulk H_Bond Loss of H-bond Donor Ether->H_Bond Ester->Lipophilicity Ester->Steric_Bulk Ester->H_Bond Activity Improved Biological Activity (e.g., Anticancer, Kinase Inhibition) Lipophilicity->Activity Steric_Bulk->Activity H_Bond->Activity

Caption: Logical relationship for the Structure-Activity Relationship (SAR) of the derivatives.

References

Application of Piperidine Derivatives in Central Nervous System Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, prominently featured in a wide array of therapeutics targeting the central nervous system (CNS). Its prevalence stems from its ability to confer favorable physicochemical properties, such as high aqueous solubility and metabolic stability, and to serve as a versatile template for designing ligands with high affinity and selectivity for various CNS targets.[1][2][3] This document provides a detailed overview of the application of piperidine derivatives in CNS research, with a focus on their role in the study and potential treatment of Alzheimer's disease, Parkinson's disease, depression, and psychosis. It includes structured data on their biological activity, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

I. Piperidine Derivatives in Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Piperidine derivatives have been extensively investigated as potential therapeutic agents for AD, primarily targeting acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), as well as exhibiting multi-target-directed ligand (MTDL) properties.[4][5][6]

Quantitative Data: AChE and BACE1 Inhibition

The following table summarizes the in vitro inhibitory activities of selected piperidine derivatives against AChE and BACE1, key enzymes in the pathogenesis of Alzheimer's disease.

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)Source
Donepezil Analogues
Compound d5 HDAC170[7]
AChE6890[7]
Compound d10 HDAC450[7]
AChE3220[7]
Piperine-based MTDLs
Compound PD07 AChE-Donepezil-[4][5]
BACE1-[4][5]
N-Benzyl Piperidine Derivatives
Compound 5d AChE13 ± 2.1Donepezil600 ± 50[8]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of piperidine derivatives.[8][9][10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives)

  • Donepezil (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • The final reaction mixture should contain the test compound, ATCI, DTNB, and AChE in phosphate buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary cause of the cognitive deficits observed in the disease. AChE inhibitors, including many piperidine derivatives like Donepezil, aim to increase the levels of ACh in the synaptic cleft.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Piperidine Piperidine Derivative (AChE Inhibitor) Piperidine->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of piperidine-based AChE inhibitors.

II. Piperidine Derivatives in Parkinson's Disease Research

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Piperidine derivatives have been investigated for their potential to modulate dopamine receptors and inhibit monoamine oxidase B (MAO-B).[11]

Quantitative Data: Dopamine Receptor Affinity and MAO-B Inhibition

The following table presents the binding affinities (Ki) of representative piperidine derivatives for dopamine D2 and D4 receptors, as well as their inhibitory concentrations (IC50) against MAO-B.

Compound IDTargetKi (nM) / IC50 (nM)Reference CompoundKi (nM) / IC50 (nM)Source
Benzyloxy Piperidines
Compound 9a D4 Receptor167
Piperine Derivatives
PiperineMAO-B498
Multi-target Antipsychotics
Compound 5 D2 Receptor-Clozapine-[12]
D3 Receptor-[12]
Experimental Protocol: Apomorphine-Induced Climbing Test in Mice

This behavioral assay is used to screen for potential antipsychotic activity by assessing the antagonism of dopamine receptor activation.[13][14][15]

Materials:

  • Male CD-1 mice

  • Apomorphine hydrochloride

  • Test compounds (piperidine derivatives)

  • Vehicle (e.g., saline, DMSO)

  • Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height)

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally) at a predetermined time before the apomorphine challenge.

  • After the pretreatment period, inject the mice with apomorphine (e.g., 1.0-1.5 mg/kg, subcutaneously).

  • Immediately place each mouse individually into a wire mesh-lined cage.

  • Observe the climbing behavior of each mouse for a period of 15-30 minutes.

  • Scoring can be done by recording the percentage of time spent climbing or by using a rating scale (e.g., 0 = no climbing, 1 = climbing with two paws, 2 = climbing with four paws).

  • The ability of the test compound to reduce apomorphine-induced climbing is indicative of its dopamine receptor antagonist properties.

Experimental Workflow: Screening for Anti-Parkinsonian Drugs

The following diagram illustrates a typical workflow for screening piperidine derivatives for potential therapeutic use in Parkinson's disease.

PD_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Library of Piperidine Derivatives InVitro In Vitro Screening Start->InVitro InVivo In Vivo Behavioral Models InVitro->InVivo Active Compounds D2_Binding Dopamine D2 Receptor Binding MAOB_Inhibition MAO-B Inhibition Assay Tox Toxicology and Pharmacokinetics InVivo->Tox Efficacious Compounds Apomorphine_Test Apomorphine-Induced Rotation/Climbing MPTP_Model MPTP-Induced Neurotoxicity Model Lead Lead Optimization Tox->Lead Safe & Bioavailable Compounds Candidate Preclinical Candidate Lead->Candidate

Caption: A generalized workflow for the discovery of anti-Parkinsonian drugs based on piperidine scaffolds.

III. Piperidine Derivatives in Antidepressant and Anxiolytic Research

The piperidine moiety is a core component of several clinically used antidepressants and anxiolytics, such as paroxetine. Research in this area focuses on developing multi-target ligands that interact with serotonin (5-HT) and norepinephrine (NE) transporters, as well as various 5-HT receptor subtypes.[16]

Quantitative Data: Serotonin and Norepinephrine Transporter and Receptor Affinity

This table summarizes the binding affinities (Ki) and reuptake inhibition (IC50) of selected piperidine derivatives for key targets in depression and anxiety.

Compound IDTargetKi (nM) / IC50 (nM)Reference CompoundKi (nM) / IC50 (nM)Source
Aralkyl Piperidines
Compound 15a SERT14[16]
5-HT1A Receptor12[16]
5-HT7 Receptor3.2[16]
Alkoxy-piperidine Indoles
Compound 6a SERT177[16]
5-HT1A Receptor12[16]
5-HT7 Receptor25[16]
Compound 6b SERT85[16]
5-HT1A Receptor17[16]
5-HT7 Receptor35[16]
Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[17][18][19][20][21]

Materials:

  • Male mice (e.g., C57BL/6)

  • Glass cylinders (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Test compounds (piperidine derivatives)

  • Vehicle

  • Video recording and analysis software

Procedure:

  • Pre-test session (Day 1):

    • Place each mouse individually into a cylinder of water for 15 minutes.

    • Remove the mouse, dry it with a towel, and return it to its home cage.

  • Test session (Day 2):

    • Administer the test compound or vehicle 30-60 minutes before the test.

    • Place the mouse back into the cylinder of water for 6 minutes.

    • Record the session for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the 6-minute session. A decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[22][23][24][25][26]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking system

  • Test compounds (piperidine derivatives)

  • Vehicle

Procedure:

  • Administer the test compound or vehicle to the animals at a specific time before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video tracking system.

  • Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

IV. Piperidine Derivatives in Antipsychotic Research

Piperidine-containing compounds, such as haloperidol and risperidone, are cornerstone treatments for psychosis. Research is focused on developing atypical antipsychotics with multi-receptor profiles, targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors to improve efficacy and reduce side effects.[27][28][29]

Quantitative Data: Multi-Receptor Binding Profile of Atypical Antipsychotics

This table displays the binding affinities (Ki) of a promising multi-receptor piperidine derivative for various CNS receptors implicated in psychosis.

Compound IDD2 (Ki, nM)D3 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)H1 (Ki, nM)Source
Compound 17m High AffinityHigh AffinityHigh AffinityHigh AffinityLow AffinityLow Affinity[28]
Compound 5 High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityLow Affinity[12]
Compound 22 High AffinityHigh AffinityHigh AffinityHigh AffinityLow AffinityLow Affinity[29]
Experimental Protocol: MK-801-Induced Hyperactivity Test

This model is used to assess the antipsychotic potential of compounds by measuring their ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.[30][31][32][33][34]

Materials:

  • Male mice or rats

  • MK-801 (dizocilpine)

  • Test compounds (piperidine derivatives)

  • Vehicle

  • Open-field activity chambers equipped with infrared beams or video tracking

Procedure:

  • Habituate the animals to the open-field chambers for a set period (e.g., 30-60 minutes).

  • Administer the test compound or vehicle.

  • After a specified pretreatment time, administer MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally).

  • Immediately place the animals back into the activity chambers.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • A reduction in MK-801-induced hyperactivity by the test compound suggests potential antipsychotic activity.

Signaling Pathway: Dopamine D2 Receptor Signaling

The therapeutic effects of many antipsychotics are attributed to their antagonism of the dopamine D2 receptor. The following diagram illustrates the canonical G-protein coupled signaling pathway of the D2 receptor.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Piperidine Piperidine Derivative (Antagonist) Piperidine->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: Simplified signaling cascade of the dopamine D2 receptor and its antagonism by piperidine derivatives.

V. Piperidine Derivatives Targeting Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins implicated in various cellular functions and are considered therapeutic targets for a range of CNS disorders, including neurodegeneration, pain, and addiction. Piperidine derivatives have been identified as potent and selective sigma-1 receptor ligands.[35][36][37]

Quantitative Data: Sigma-1 Receptor Affinity

The table below shows the binding affinities (Ki) of several piperidine derivatives for the sigma-1 receptor.

Compound IDTargetKi (nM)Reference CompoundKi (nM)Source
Phenoxyalkylpiperidines
Compound 1a Sigma-1 Receptor0.34-1.18[36]
Compound 1b Sigma-1 Receptor0.89-1.49[36]
Aminoethyl-Substituted Piperidines
Compound 4a Sigma-1 Receptor165[38]
Dual H3/Sigma-1 Ligands
Compound 5 Sigma-1 Receptor3.64[35]
Compound 11 Sigma-1 Receptor4.41[35]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a method to determine the affinity of piperidine derivatives for the sigma-1 receptor.[38][39]

Materials:

  • Guinea pig brain homogenates (source of sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (piperidine derivatives)

  • Haloperidol or other known sigma-1 ligand (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the guinea pig brain homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled sigma-1 ligand (for non-specific binding).

  • Incubate the mixture at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound using the Cheng-Prusoff equation.

This document provides a foundational resource for researchers exploring the vast potential of piperidine derivatives in CNS drug discovery. The provided protocols and data serve as a starting point for the design and evaluation of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 1-(5-Nitropyridin-2-yl)piperidin-4-ol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the synthesis of this compound, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, can be attributed to several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

  • Incomplete Reaction: The reaction between 2-chloro-5-nitropyridine and 4-hydroxypiperidine may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side Reactions: The presence of water can lead to the hydrolysis of the starting material, 2-chloro-5-nitropyridine, to 2-hydroxy-5-nitropyridine, reducing the amount of reactant available for the desired substitution.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively deprotonate the 4-hydroxypiperidine, hindering its nucleophilicity. Conversely, an overly strong base can promote side reactions.

  • Solvent Effects: The polarity and aprotic nature of the solvent play a significant role in SNAr reactions. Using a solvent that does not adequately dissolve the reactants or stabilize the intermediate Meisenheimer complex can lead to lower yields.

Q2: I am observing the formation of a significant amount of a white precipitate that is not my product. What could it be?

A2: The white precipitate is likely the hydrochloride salt of 4-hydroxypiperidine if it was used as the starting material, or the salt formed between the base and the liberated hydrochloric acid (e.g., potassium chloride if potassium carbonate is used as the base). To confirm, you can test its solubility in water. To minimize this, ensure you are using the free base of 4-hydroxypiperidine or an adequate amount of a suitable base to neutralize the generated acid.

Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting materials. What are the best purification strategies?

A3: Purification of this compound can be challenging due to the similar polarities of the product and unreacted 4-hydroxypiperidine.

  • Column Chromatography: Silica gel column chromatography is a common and effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the product from the starting materials.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective purification technique.

  • Acid-Base Extraction: An acid-base extraction can be used to remove unreacted 4-hydroxypiperidine. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution to protonate and extract the basic 4-hydroxypiperidine into the aqueous layer. The desired product, being less basic, will remain in the organic layer.

Q4: The reaction mixture turns dark brown or black. Is this normal, and does it affect the yield?

A4: A darkening of the reaction mixture is not uncommon in SNAr reactions, especially when heated for extended periods. This can be due to the formation of colored byproducts or decomposition of the nitro-aromatic compound. While a slight color change may not significantly impact the yield, a very dark coloration could indicate significant decomposition and lead to a lower yield and more difficult purification. To mitigate this, consider running the reaction at a lower temperature for a longer duration or using a milder base.

Frequently Asked Questions (FAQs)

This section addresses more general questions about the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of 4-hydroxypiperidine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitropyridine ring. This step is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

  • Formation of a Meisenheimer Complex: The initial attack leads to the formation of a negatively charged intermediate called a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

  • Departure of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the final product, this compound.

Q2: What are the recommended starting materials for this synthesis?

A2: The primary starting materials are 2-chloro-5-nitropyridine and 4-hydroxypiperidine. It is also necessary to use a base to neutralize the hydrochloric acid that is formed as a byproduct.

Q3: Which solvents are most suitable for this reaction?

A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

Q4: What is the role of the base in this reaction, and which bases are most effective?

A4: The base plays a crucial role in neutralizing the HCl generated during the reaction, which would otherwise protonate the 4-hydroxypiperidine, rendering it non-nucleophilic. Inorganic bases are commonly employed. The choice of base can influence the reaction rate and the formation of side products.

  • Potassium carbonate (K2CO3): A commonly used and effective base for this type of reaction.

  • Sodium carbonate (Na2CO3): Another suitable inorganic base.

  • Triethylamine (TEA): An organic base that can also be used, although it can sometimes lead to more complex purification.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be tracked over time.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction conditions on the yield of this compound.

Table 1: Effect of Different Bases on Reaction Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMSO806~85-95
Na2CO3DMSO808~75-85
TEADMSO8012~60-70

Table 2: Effect of Different Solvents on Reaction Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DMSOK2CO3806~85-95
DMFK2CO3806~80-90
ACNK2CO380 (reflux)12~65-75

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2-chloro-5-nitropyridine

  • 4-hydroxypiperidine

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxypiperidine (1.2 equivalents) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure the deprotonation of the hydroxyl group.

  • Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

experimental_workflow start Start reagents 1. Mix 4-hydroxypiperidine and K2CO3 in DMSO start->reagents add_reactant 2. Add 2-chloro-5-nitropyridine reagents->add_reactant reaction 3. Heat at 80°C for 6h add_reactant->reaction workup 4. Quench with ice-water and extract with Ethyl Acetate reaction->workup purification 5. Purify by Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_side_reactions Analyze for Side Products (e.g., hydrolysis) low_yield->check_side_reactions incomplete Incomplete Reaction check_completion->incomplete Yes side_products Side Products Detected check_side_reactions->side_products Yes optimize_conditions Optimize Conditions: - Increase time/temp - Change base/solvent incomplete->optimize_conditions use_anhydrous Use Anhydrous Conditions side_products->use_anhydrous

Caption: Troubleshooting logic for addressing low synthesis yield.

Technical Support Center: 1-(5-Nitropyridin-2-yl)piperidin-4-ol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(5-Nitropyridin-2-yl)piperidin-4-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary synthesis route involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 4-hydroxypiperidine. Common impurities include:

  • Unreacted starting materials: 2-chloro-5-nitropyridine and 4-hydroxypiperidine.

  • Bis-arylated piperidine: A byproduct where a second molecule of 2-chloro-5-nitropyridine reacts with the nitrogen of the desired product.

  • Side-reaction products: Impurities from potential side reactions involving the nitro group or the pyridine ring, especially if the reaction temperature is not well-controlled.

Q2: What is the recommended method for monitoring the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suggested TLC system is silica gel plates with an eluent of ethyl acetate/hexane (e.g., 1:1 v/v). The spots can be visualized under UV light (254 nm).

Q3: What are the general approaches for purifying crude this compound?

A3: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. Often, a combination of both techniques is employed for optimal results.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired product from impurities.

Possible CauseSuggested Solution
Inappropriate solvent system (eluent) The polarity of the eluent is critical. A common starting point is a mixture of hexane and ethyl acetate. If the separation is poor, a gradient elution should be tried. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.
Column overloading Using too much crude material for the column size will result in broad bands and poor separation. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Cracked or channeled column bed This leads to an uneven flow of the eluent and inefficient separation. Ensure the silica gel is packed uniformly without any air gaps.
Co-eluting impurities Some impurities may have very similar polarity to the product. In this case, a different adsorbent (e.g., alumina) or a different solvent system (e.g., dichloromethane/methanol) could be explored.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., Hexane:Ethyl Acetate 8:2) and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to Hexane:Ethyl Acetate 1:1) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Issue: The compound does not crystallize or oils out.

Possible CauseSuggested Solution
Inappropriate solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are good starting points to test.
Solution is too dilute If the concentration of the compound in the solvent is too low, crystallization may not occur. Concentrate the solution by evaporating some of the solvent.
Presence of significant impurities High levels of impurities can inhibit crystal formation. It may be necessary to first purify the crude product by column chromatography.
Cooling too rapidly Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes typical purification outcomes. Please note that actual yields and purity will vary depending on the scale of the reaction and the initial purity of the crude material.

Purification MethodTypical Eluent/SolventPurity (by HPLC/NMR)Typical Yield
Column Chromatography Hexane/Ethyl Acetate Gradient>98%60-80%
Recrystallization Ethanol>99%70-90% (from partially pure material)

Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude this compound Column Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude Product->Column Chromatography Initial Cleanup Recrystallization Recrystallization (e.g., Ethanol) Column Chromatography->Recrystallization Further Purification Purity Check Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity Check Final Quality Control Pure Product Pure this compound Purity Check->Pure Product

Caption: Purification workflow for this compound.

Troubleshooting Logic for Poor Column Chromatography Separation

G Start Poor Separation in Column Chromatography CheckEluent Is the eluent system optimized? Start->CheckEluent AdjustPolarity Adjust eluent polarity (gradient) CheckEluent->AdjustPolarity No CheckLoading Is the column overloaded? CheckEluent->CheckLoading Yes AdjustPolarity->CheckLoading Success Improved Separation AdjustPolarity->Success ReduceLoad Reduce sample load CheckLoading->ReduceLoad Yes CheckPacking Is the column packed correctly? CheckLoading->CheckPacking No ReduceLoad->CheckPacking ReduceLoad->Success RepackColumn Repack the column CheckPacking->RepackColumn No ConsiderAlternatives Consider alternative adsorbents or solvents CheckPacking->ConsiderAlternatives Yes RepackColumn->ConsiderAlternatives RepackColumn->Success ConsiderAlternatives->Success

Caption: Troubleshooting logic for column chromatography issues.

Technical Support Center: Overcoming Solubility Challenges with 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-(5-Nitropyridin-2-yl)piperidin-4-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Precipitation is a common issue for compounds with low aqueous solubility. The structure of this compound, which contains a nitropyridine ring, suggests it may be poorly soluble in neutral aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the assay buffer. This can be triggered by factors such as the final concentration of the compound, the composition of the buffer, temperature, and the presence of other organic solvents.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] It is also miscible with water and most cell culture media.[1] However, it's crucial to be aware that high concentrations of DMSO can be toxic to cells.[3]

Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the assay medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: Can I use other co-solvents besides DMSO?

A4: Yes, other co-solvents such as ethanol, methanol, and polyethylene glycol (PEG) can also be used to dissolve poorly soluble compounds.[4][5] However, their compatibility with your specific assay and cell type must be validated, as they can also exhibit cytotoxic effects.[4][5]

Q5: How can I improve the solubility of this compound in my assay without using high concentrations of organic solvents?

A5: Several strategies can be employed to enhance the aqueous solubility of your compound:

  • pH Modification: The pyridine moiety in your compound is basic and can be protonated at acidic pH, which may increase its aqueous solubility.[6] Systematically testing a range of pH values for your assay buffer could reveal an optimal pH for solubility without compromising biological activity.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have enhanced aqueous solubility.[7][8][9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[7][10]

  • Nanoparticle Formulation: Reducing the particle size of a compound to the nanoscale can significantly increase its surface area, leading to a higher dissolution rate and apparent solubility.[11][12]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Possible Cause: The compound is "crashing out" of solution as the percentage of the good solvent (DMSO) decreases and the percentage of the poor solvent (aqueous buffer) increases.

Solutions:

  • Optimize Dilution Protocol:

    • Serial Dilutions: Perform serial dilutions in your assay buffer, ensuring rapid and thorough mixing at each step to avoid localized high concentrations.

    • Pre-warm Buffer: Warming the assay buffer slightly before adding the compound stock can sometimes help maintain solubility.

    • Vortexing/Sonication: After adding the compound, vortex the solution or briefly sonicate it to aid dissolution.

  • Lower the Final Compound Concentration: If the compound is precipitating, you may be exceeding its solubility limit. Try testing a lower concentration range.

  • Increase the Final DMSO Concentration (with caution): If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary. Always include a vehicle control with the same DMSO concentration.

  • Employ a Different Solubilization Strategy: If the above steps fail, consider using cyclodextrins or adjusting the pH of your buffer.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: This can be a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to inconsistent biological effects.

Solutions:

  • Visually Inspect for Precipitation: Before running your assay, carefully inspect all solutions containing the compound for any signs of precipitation (cloudiness, visible particles). Centrifuge the samples and check for a pellet.

  • Filter the Final Solution: To ensure you are working with the soluble fraction of the compound, you can filter the final diluted solution through a low-protein-binding filter (e.g., 0.22 µm syringe filter) before adding it to your assay. Be aware that this will remove any precipitated compound, so the actual concentration will be the saturation solubility under those conditions.

  • Re-evaluate Your Solubilization Method: Inconsistent results are a strong indicator that your current method for dissolving the compound is not robust. Refer to the experimental protocols below for alternative approaches.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh a precise amount of this compound.[13]

  • Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to pH 8.0).

  • To a fixed amount of this compound in separate tubes, add a standard volume of each buffer.

  • Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for your assays.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature) to facilitate the formation of the inclusion complex.

  • Visually inspect for any precipitation. If the solution is clear, it can be used in your assay.

  • It is advisable to determine the actual concentration of the solubilized compound.

Data Presentation

Table 1: Example of Co-Solvent Biocompatibility

Co-SolventTypical Final Concentration in AssayPotential Issues
DMSO0.1% - 0.5%Cell toxicity at higher concentrations, can affect enzyme activity.[2][3]
Ethanol0.1% - 1%Can induce cellular stress and toxicity.
PEG 4000.5% - 2%Can affect cell membrane properties.

Table 2: Types of Cyclodextrins for Solubility Enhancement

Cyclodextrin TypeCavity SizeCommon DerivativesPrimary Use
α-CyclodextrinSmall-For small molecules.[7]
β-CyclodextrinMediumHydroxypropyl-β-CD (HP-β-CD), Methyl-β-CDWidely used for a variety of drug molecules.[7][10]
γ-CyclodextrinLarge-For larger molecules.[7]

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues start Start: Solubility Issue Observed prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilution Dilute Stock in Aqueous Assay Buffer prep_stock->dilution check_precip Precipitation Observed? dilution->check_precip no_precip No Precipitation check_precip->no_precip No troubleshoot Troubleshooting Strategies check_precip->troubleshoot Yes assay Proceed with Assay no_precip->assay optimize_dil Optimize Dilution Protocol (e.g., vortexing, temperature) troubleshoot->optimize_dil lower_conc Lower Final Compound Concentration troubleshoot->lower_conc alt_sol Alternative Solubilization Methods troubleshoot->alt_sol ph_mod pH Modification alt_sol->ph_mod cyclo Use Cyclodextrins alt_sol->cyclo nano Nanoparticle Formulation alt_sol->nano

Caption: A decision-making workflow for troubleshooting solubility issues.

signaling_pathway Conceptual Pathway of Cyclodextrin Action compound Poorly Soluble Compound (this compound) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex assay_buffer Aqueous Assay Buffer complex->assay_buffer dissolved Increased Concentration of Dissolved Compound assay_buffer->dissolved bio_assay Biological Assay dissolved->bio_assay

Caption: How cyclodextrins improve compound solubility for biological assays.

References

Stability testing of 1-(5-Nitropyridin-2-yl)piperidin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with this compound. The information is designed to assist in designing and interpreting stability studies in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The nitro group on the pyridine ring and the piperidinol moiety are susceptible to specific degradation pathways.

Q2: Which solvents are recommended for initial stability studies of this compound?

For initial studies, it is advisable to use a range of solvents with varying polarities and pH characteristics. Commonly used solvents in pharmaceutical stability testing include:

  • Aqueous buffers: pH 4.5 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate) to assess pH-dependent hydrolysis.

  • Organic solvents: Acetonitrile, methanol, and ethanol are common, but their potential for solvolysis should be considered.

  • Mixtures: Co-solvents of water and organic solvents are often used to achieve desired solubility.

Q3: What are the expected degradation pathways for this compound?

Based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the piperidine ring from the pyridine ring.

  • Oxidation: The piperidine ring and the secondary alcohol could be sites of oxidation. Studies on similar compounds like 3,4-diaminopyridine have shown susceptibility to oxidation.[3]

  • Photodegradation: The nitropyridine chromophore may absorb UV light, leading to photolytic degradation.

  • Reduction of the nitro group: This is a common transformation for nitroaromatic compounds.

Q4: How can I monitor the degradation of this compound?

A stability-indicating analytical method is crucial.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Troubleshooting Guide

Issue 1: Rapid degradation is observed in an aqueous buffered solution.

  • Possible Cause: The pH of the buffer may be promoting hydrolysis.

  • Troubleshooting Steps:

    • Verify pH: Confirm the pH of your buffer solution.

    • Analyze pH Profile: Conduct a study using a range of pH values (e.g., pH 2 to 10) to determine the pH at which the compound is most stable.

    • Lower Temperature: Store the solution at a lower temperature (e.g., 4°C) to slow down the degradation rate.

Issue 2: Multiple unknown peaks appear in the HPLC chromatogram after a short time.

  • Possible Cause: The compound may be degrading into several products, or there could be interactions with the solvent or container.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the new peaks.

    • Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products.[5][6] This can help in identifying the peaks seen in your stability study. Common conditions for forced degradation include heat, acid, base, oxidation (e.g., with H₂O₂), and light exposure.

    • Inert Container: Ensure you are using an inert container material (e.g., borosilicate glass) to rule out interactions.

Issue 3: The mass balance of the stability study is low (sum of parent compound and degradation products is less than 95%).

  • Possible Cause: Some degradation products may not be eluting from the HPLC column, may not have a UV chromophore, or the compound may be precipitating.

  • Troubleshooting Steps:

    • Method Validation: Review your HPLC method. Ensure the gradient is sufficient to elute all components. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel.

    • Solubility Check: Visually inspect your solutions for any signs of precipitation. Determine the solubility of the compound in the chosen solvent at the storage temperature.

    • Volatile Degradants: Consider the possibility of volatile degradation products that would not be detected by HPLC. Headspace GC-MS could be used for investigation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C

Solvent SystemInitial Assay (%)Assay after 7 days (%)Assay after 14 days (%)Major Degradation Product(s)
Acetonitrile100.099.599.1DP-1
Methanol100.098.296.5DP-2
pH 4.5 Acetate Buffer100.095.390.7DP-3
pH 7.0 Phosphate Buffer100.098.897.5DP-1, DP-3
pH 9.0 Borate Buffer100.085.175.4DP-4

DP-1, DP-2, DP-3, and DP-4 represent different degradation products.

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15.2DP-3
0.1 M NaOH, 60°C, 4h45.8DP-4
3% H₂O₂, RT, 24h22.5DP-5
Heat (80°C), 48h8.9DP-1
Photostability (ICH Q1B)12.3DP-6

Experimental Protocols

Protocol 1: Solution Stability Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Sample Storage: Aliquot the solution into amber glass vials, seal, and store under the desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).[7]

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 7, 14, and 30 days).

  • Sample Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently. Sample at shorter time intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature. Protect from light. Sample at various time points.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, prepare a solution and reflux.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot storage_25_60 25°C / 60% RH aliquot->storage_25_60 Store Samples storage_40_75 40°C / 75% RH aliquot->storage_40_75 Store Samples sampling Sample at Time Points (0, 7, 14, 30 days) storage_25_60->sampling storage_40_75->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_eval Data Evaluation (% Assay, % Degradants) hplc_analysis->data_eval

Caption: Experimental workflow for the solution stability study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Product (e.g., 5-Nitropyridin-2-ol) parent->hydrolysis_prod Acid/Base oxidation_prod Oxidation Product (e.g., N-oxide) parent->oxidation_prod Oxidizing Agent reduction_prod Reduction Product (e.g., 5-Aminopyridin-2-yl derivative) parent->reduction_prod Reducing Agent/Condition photolysis_prod Photolytic Product parent->photolysis_prod Light

Caption: Hypothetical degradation pathways for this compound.

References

Optimization of reaction conditions for N-arylation of 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the N-arylation of 4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-arylation of 4-hydroxypiperidine?

A1: The N-arylation of 4-hydroxypiperidine, a sterically hindered secondary amine, presents several challenges. Low reaction yields are a common issue, often due to the steric hindrance of the amine. Another significant challenge is the potential for competitive O-arylation of the hydroxyl group. Undesired side reactions such as hydrodehalogenation of the aryl halide and β-hydride elimination can also occur. Catalyst selection and reaction condition optimization are critical to overcoming these challenges.

Q2: Which catalytic system is better for the N-arylation of 4-hydroxypiperidine: Palladium or Copper?

A2: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) systems can be effective for the N-arylation of 4-hydroxypiperidine.[1]

  • Palladium-catalyzed reactions are often favored for their high efficiency and broad substrate scope, especially when using sterically hindered ligands.[2] They can, however, be more sensitive to functional groups.

  • Copper-catalyzed reactions are generally less expensive and can be effective, but they may require higher reaction temperatures.[3] The choice between the two often depends on the specific substrates, desired reaction conditions, and cost considerations.

Q3: How do I choose the right ligand for a Palladium-catalyzed N-arylation of 4-hydroxypiperidine?

A3: Ligand selection is crucial for a successful Buchwald-Hartwig amination of hindered secondary amines. Sterically bulky and electron-rich phosphine ligands are generally preferred. Ligands such as RuPhos, XPhos, and BrettPhos have shown success in the arylation of sterically demanding amines. For particularly challenging couplings, the use of N-heterocyclic carbene (NHC) ligands may also be beneficial. It is often necessary to screen a panel of ligands to identify the optimal one for a specific aryl halide and 4-hydroxypiperidine combination.

Q4: What is the role of the base in the N-arylation of 4-hydroxypiperidine, and how do I select the appropriate one?

A4: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄) can also be effective. The choice of base can influence the reaction rate and the prevalence of side reactions, so it may need to be optimized for your specific system. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be considered, although this could lead to lower yields or require higher temperatures.[4]

Q5: Can the hydroxyl group of 4-hydroxypiperidine interfere with the N-arylation reaction?

A5: Yes, the hydroxyl group can compete with the secondary amine for arylation, leading to the formation of the O-arylated byproduct.[5] To minimize O-arylation, it is important to optimize the reaction conditions to favor N-arylation. This can include the choice of catalyst, ligand, and solvent. In some cases, protecting the hydroxyl group prior to the N-arylation reaction may be necessary to achieve high selectivity for the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Use a pre-catalyst to ensure the formation of the active catalytic species. - Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation.
Poor reactivity of the aryl halide- The reactivity of aryl halides generally follows the trend I > Br > OTf > Cl. If using an aryl chloride, consider switching to the corresponding bromide or iodide.[2] - Increase the reaction temperature or prolong the reaction time.
Steric hindrance- Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or NHC ligands to find one that facilitates the coupling of your specific substrates.
Inappropriate base- Switch to a stronger base like NaOtBu or LiHMDS. - Ensure the base is of high purity and handled under anhydrous conditions.
Solvent issues- Ensure the solvent is anhydrous and degassed. - Try a different solvent. Toluene, dioxane, and THF are commonly used.[4]
Formation of O-Arylated Byproduct Competitive O-arylation- Screen different catalyst/ligand systems. Some systems may exhibit higher selectivity for N-arylation. - Lowering the reaction temperature may favor N-arylation. - Consider protecting the hydroxyl group with a suitable protecting group (e.g., TBDMS, Boc) before the coupling reaction.
Presence of Hydrodehalogenated Arene Reductive dehalogenation side reaction- This can be caused by β-hydride elimination. Optimize the ligand to favor reductive elimination of the desired product. - Ensure the reaction is run under strictly anaerobic conditions.
Reaction Stalls Before Completion Catalyst decomposition- Use a more robust ligand or a pre-catalyst. - Lower the reaction temperature.
Product inhibition- If the product is coordinating to the catalyst, try using a higher catalyst loading or a different ligand.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Arylation of Secondary Amines

Catalyst SystemAmine SubstrateAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhosPiperidine4-ChlorotolueneNaOtBuToluene10095Adapted from[6]
Pd(OAc)₂ / XPhosMorpholine4-BromobenzonitrileK₂CO₃Dioxane11088General Buchwald-Hartwig Conditions
CuI / L-prolinePiperidineIodobenzeneK₂CO₃DMSO90Good
CuI / Phenanthroline4-HydroxypyridineAryl BromideK₂CO₃Dioxane110Modest-Excellent[7]

Note: The data in this table is representative and has been adapted from various sources for comparison. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 4-Hydroxypiperidine (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium pre-catalyst (e.g., RuPhos Pd G3) (1-2 mol%)

  • RuPhos ligand (1.5-3 mol%)

  • Aryl halide (1.0 equiv)

  • 4-Hydroxypiperidine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

  • Add the aryl halide and 4-hydroxypiperidine to the Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of 4-Hydroxypiperidine (Ullmann Condensation)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., L-proline or a phenanthroline derivative) (10-20 mol%)

  • Aryl halide (1.0 equiv)

  • 4-Hydroxypiperidine (1.5 equiv)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or DMF) (0.2-0.5 M)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI, the ligand, and the base under an inert atmosphere.

  • Add the aryl halide and 4-hydroxypiperidine.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Reactants & Reagents (Aryl Halide, 4-Hydroxypiperidine, Base) setup Combine all components in an inert atmosphere prep->setup catalyst_prep Prepare Catalyst System (Pd/Ligand or Cu/Ligand) catalyst_prep->setup reaction Heat and stir reaction mixture (Monitor progress by TLC/GC-MS) setup->reaction workup Quench reaction and perform aqueous workup reaction->workup purification Purify crude product (Column Chromatography) workup->purification analysis Characterize final product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for N-arylation of 4-hydroxypiperidine.

troubleshooting_guide start Low or No Product Yield? check_catalyst Is the catalyst active? start->check_catalyst check_catalyst->start No, use precatalyst check_halide Check Aryl Halide Reactivity (I > Br > Cl) check_catalyst->check_halide Yes check_conditions Optimize Reaction Conditions (Temperature, Time) check_halide->check_conditions screen_ligands Screen Ligands (Bulky Phosphines, NHCs) check_conditions->screen_ligands screen_bases Screen Bases (NaOtBu, LiHMDS, K3PO4) screen_ligands->screen_bases side_reaction Side Reactions Observed? screen_bases->side_reaction o_arylation O-Arylation? side_reaction->o_arylation Yes dehalogenation Hydrodehalogenation? side_reaction->dehalogenation Yes success Successful Reaction side_reaction->success No protect_oh Protect Hydroxyl Group o_arylation->protect_oh optimize_ligand Optimize Ligand/Conditions dehalogenation->optimize_ligand protect_oh->success optimize_ligand->success

Caption: Troubleshooting decision tree for N-arylation of 4-hydroxypiperidine.

References

Technical Support Center: Troubleshooting Assay Interference from 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering assay interference from the nitro group of the compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My fluorescence-based assay shows a significant decrease in signal upon addition of this compound, suggesting potent inhibition. How can I confirm this is a true result and not an artifact?

A1: The nitroaromatic group in this compound is a known structural motif that can lead to false positives in high-throughput screening (HTS) and other assays.[1][2] The observed decrease in fluorescence is likely due to assay interference rather than genuine inhibition of the biological target. Nitro compounds are known to be efficient fluorescence quenchers.[3][4][5]

Troubleshooting Steps:

  • Perform a Counterscreen for Fluorescence Quenching: Run the assay in the absence of the biological target, with only the fluorescent substrate or product and your compound. A decrease in fluorescence in this control experiment indicates direct quenching by the compound.

  • Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based assay format, such as a colorimetric, radiometric, or mass spectrometry-based assay. If the inhibitory activity is not replicated in the orthogonal assay, the original result is likely an artifact.[6]

  • Analyze Compound's Spectral Properties: Measure the absorbance and emission spectra of this compound. Significant overlap between the compound's absorbance spectrum and the excitation or emission spectrum of your fluorophore is a strong indicator of potential quenching.[7]

Q2: I am observing time-dependent inhibition in my biochemical assay with this compound. Could this be related to the nitro group?

A2: Yes, time-dependent inhibition can be a characteristic of reactive compounds, and nitroaromatic compounds can exhibit such behavior.[8] This may be due to covalent modification of the target protein, particularly if the assay contains reactive residues like cysteine. The electron-withdrawing nature of the nitro group can render the pyridine ring susceptible to nucleophilic attack.[1]

Troubleshooting Steps:

  • Dialysis or Jump-Dilution Experiment: To test for irreversible binding, pre-incubate the target protein with the compound, then remove the unbound compound by dialysis or a rapid dilution step.[8] If the inhibitory effect persists, it suggests covalent modification.

  • Mass Spectrometry Analysis of the Target Protein: Incubate the target protein with and without the compound, and then analyze the protein by LC-MS to detect any mass shift corresponding to the addition of the compound or a fragment thereof.

  • Include Thiol Scavengers: In assays containing cysteine residues, the inclusion of thiol-scavenging reagents like dithiothreitol (DTT) or glutathione can mitigate interference from thiol-reactive compounds.[1][8] If the inhibitory effect is diminished in the presence of these scavengers, it points towards thiol reactivity.

Q3: My cell-based assay is showing increased levels of reactive oxygen species (ROS) and cytotoxicity with this compound. Is this a specific biological effect?

A3: While it could be a specific effect, it is more likely a result of the redox cycling activity of the nitro group.[9] Nitroaromatic compounds can undergo enzymatic reduction to form nitro radical anions, which then react with molecular oxygen to regenerate the parent compound and produce superoxide radicals, leading to oxidative stress and cytotoxicity.[9][10]

Troubleshooting Steps:

  • Acellular Redox Cycling Assay: Perform an in vitro assay to measure the compound's ability to generate hydrogen peroxide (H₂O₂) in the presence of a reducing agent (e.g., DTT or NADPH).[11][12] A positive result indicates redox cycling potential.

  • Use of Antioxidants: Treat cells with antioxidants, such as N-acetylcysteine (NAC), prior to and during compound treatment. If the observed cytotoxicity is rescued by antioxidants, it is likely mediated by ROS generation.

  • Measure Mitochondrial Respiration: Assess the compound's effect on mitochondrial function using assays like the Seahorse XF Analyzer. Redox cycling compounds can disrupt the electron transport chain and alter cellular respiration.

Quantitative Data Summary

The following tables summarize hypothetical data from troubleshooting experiments for this compound, illustrating expected outcomes for an interfering compound.

Table 1: Fluorescence Quenching Counterscreen

ConditionFluorescence Signal (RFU)% Signal Reduction
Fluorophore Only10,0000%
Fluorophore + Compound (10 µM)4,50055%
Fluorophore + Compound (50 µM)1,20088%

Table 2: Activity in Orthogonal (LC-MS) Assay

Compound Concentration% Inhibition (Fluorescence Assay)% Inhibition (LC-MS Assay)
1 µM25%2%
10 µM85%5%
100 µM98%8%

Table 3: Acellular Redox Cycling Assay (H₂O₂ Generation)

ConditionH₂O₂ Concentration (µM)
Buffer + DTT0.5
Compound (10 µM) + DTT15.2
Compound (50 µM) + DTT68.5

Experimental Protocols

Protocol 1: Fluorescence Quenching Counterscreen

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the fluorescent substrate/product in the assay buffer.

  • Assay Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Add the fluorescent substrate/product to all wells at its final assay concentration.

    • Incubate for the standard assay time.

    • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent signal reduction relative to the vehicle control (DMSO).

Protocol 2: Acellular Redox Cycling Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of a reducing agent (e.g., 1 mM DTT) in assay buffer.

    • Prepare a hydrogen peroxide detection reagent (e.g., Amplex Red).

  • Assay Procedure:

    • Add the assay buffer and the reducing agent to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Incubate for 30 minutes at room temperature.

    • Add the hydrogen peroxide detection reagent.

    • Incubate for an additional 15 minutes, protected from light.

    • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve with known concentrations of H₂O₂.

    • Calculate the concentration of H₂O₂ produced by the test compound.

Visualizations

troubleshooting_workflow start Assay Signal Inhibition Observed q1 Is the assay fluorescence-based? start->q1 a1_yes Perform Fluorescence Quenching Counterscreen q1->a1_yes Yes a1_no Proceed to Reactivity Checks q1->a1_no No q2 Is quenching observed? a1_yes->q2 q3 Is inhibition time-dependent? a1_no->q3 a2_yes Result is likely a false positive. Use orthogonal assay. q2->a2_yes Yes a2_no Proceed to Reactivity Checks q2->a2_no No a2_no->q3 a3_yes Perform Dialysis or Jump-Dilution Experiment q3->a3_yes Yes a3_no Check for Redox Activity q3->a3_no No q4 Does inhibition persist? a3_yes->q4 q5 Is ROS generation or cytotoxicity observed? a3_no->q5 a4_yes Suggests covalent modification. q4->a4_yes Yes a4_no Check for Redox Activity q4->a4_no No a4_no->q5 a5_yes Perform Acellular Redox Cycling Assay q5->a5_yes Yes a5_no Investigate other interference mechanisms (e.g., aggregation). q5->a5_no No q6 Is H₂O₂ produced? a5_yes->q6 a6_yes Result is likely due to redox cycling. q6->a6_yes Yes a6_no Investigate other interference mechanisms. q6->a6_no No

Caption: Troubleshooting workflow for assay interference.

redox_cycling_pathway cluster_compound This compound cluster_cellular Cellular Environment nitro Nitro Group (R-NO₂) nitro_radical Nitro Radical Anion (R-NO₂⁻•) nitro->nitro_radical nitro_radical->nitro Regeneration o2 Oxygen (O₂) nitro_radical->o2 e⁻ reductase Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) reductase->nitro e⁻ nadp NAD(P)⁺ reductase->nadp nadph NAD(P)H nadph->reductase superoxide Superoxide (O₂⁻•) o2->superoxide ros Reactive Oxygen Species (ROS) superoxide->ros stress Oxidative Stress & Cytotoxicity ros->stress

Caption: Redox cycling mechanism of nitroaromatic compounds.

References

Technical Support Center: Enhancing Cell Permeability of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of 1-(5-Nitropyridin-2-yl)piperidin-4-ol and similar small molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro permeability assays.

Troubleshooting PAMPA (Parallel Artificial Membrane Permeability Assay)
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Permeability (Papp) Value - Compound has low intrinsic passive diffusion: The inherent physicochemical properties of the compound may limit its ability to cross the artificial membrane.- Consider structural modifications: Introduce lipophilic groups or functionalities that can form intramolecular hydrogen bonds to mask polar groups. - Formulation strategies: Co-formulate with permeability enhancers or use lipid-based delivery systems.[1][2][3]
- Poor compound solubility in donor buffer: The compound may precipitate in the aqueous buffer, reducing the effective concentration available for permeation.- Increase compound solubility: Use co-solvents (e.g., DMSO, ensuring final concentration is non-disruptive to the membrane), or adjust the pH of the buffer if the compound's solubility is pH-dependent. - Use of solubilizing agents: Incorporate non-ionic surfactants like Polysorbate 80 in the donor solution to improve solubility and recovery.[4]
High Variability Between Replicates - Inconsistent membrane formation: Uneven application of the lipid solution can lead to variations in membrane thickness and integrity.- Ensure proper membrane coating: Use a consistent and gentle technique to apply the lipid solution to the filter plate. - Check for air bubbles: Inspect the membrane for any trapped air bubbles after lipid application and before adding the donor solution.
- Evaporation during incubation: Loss of solvent from the wells can concentrate the solutions and lead to inaccurate results.- Maintain a humid environment: Place the PAMPA plate assembly in a sealed container with a wet paper towel during incubation to minimize evaporation.
Poor Mass Balance/Low Recovery - Compound binding to plasticware: Lipophilic compounds can adsorb to the surfaces of the 96-well plates.- Use low-binding plates: Employ plates specifically designed to minimize non-specific binding. - Include surfactants: The addition of surfactants can help reduce non-specific binding.[4]
- Compound retention in the artificial membrane: Highly lipophilic compounds may accumulate within the lipid membrane.- Modify the lipid composition: Experiment with different lipid compositions for the artificial membrane. - Analyze both donor and acceptor wells: Quantify the compound in both compartments at the end of the assay to calculate mass balance.
Troubleshooting Caco-2 Cell Permeability Assay
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Apparent Permeability (Papp) in A-B Direction - Active efflux: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the apical side of Caco-2 cells.- Perform bi-directional transport studies (B-A): A significantly higher Papp in the B-A direction (efflux ratio > 2) indicates active efflux. - Use efflux inhibitors: Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if permeability increases.[5]
- Poor intrinsic permeability: Similar to PAMPA, the compound's physicochemical properties may be unfavorable for transcellular diffusion.- Refer to PAMPA troubleshooting for structural and formulation strategies.
High TEER (Transepithelial Electrical Resistance) Values - Overly confluent cell monolayer: Cells may have grown for too long, leading to the formation of multiple layers.- Optimize cell seeding density and growth time: Subculture cells before they reach 100% confluence to ensure a homogenous monolayer.[6]
Low TEER Values - Incomplete monolayer formation: The cells have not yet formed tight junctions, compromising the integrity of the barrier.- Allow for longer differentiation: Caco-2 cells typically require 21 days to form a fully differentiated monolayer with adequate TEER values.[5][6] - Check for contamination: Microbial contamination can disrupt monolayer integrity.
- Cytotoxicity of the test compound: The compound may be toxic to the Caco-2 cells, leading to cell death and loss of monolayer integrity.- Perform a cell viability assay (e.g., MTS or LDH release) at the test concentration. If cytotoxic, consider testing at lower, non-toxic concentrations.
High Variability in Papp Values - Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or media composition can lead to differences in monolayer properties.- Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent culture conditions. - Monitor TEER values: Ensure all wells used in the assay have TEER values within an acceptable range before starting the experiment.[5][7]
- pH changes in the buffer: Cellular metabolism can alter the pH of the assay buffer, which can affect the permeability of ionizable compounds.- Use a buffer with sufficient buffering capacity (e.g., HBSS) and consider replacing the buffer for longer incubation times.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may limit its cell permeability?

A1: Several structural features could potentially limit the cell permeability of this compound:

  • Polar Surface Area (PSA): The presence of the nitro group (-NO2) and the hydroxyl group (-OH) significantly contributes to the molecule's polarity. A high PSA is generally associated with lower passive diffusion across lipid membranes.

  • Hydrogen Bonding Capacity: The hydroxyl group and the nitrogen atoms in the pyridine and piperidine rings can act as hydrogen bond donors and acceptors, respectively. While intramolecular hydrogen bonding can sometimes improve permeability by masking polar groups, intermolecular hydrogen bonds with water molecules in the aqueous environment need to be broken for the compound to enter the lipid bilayer, which is an energetically unfavorable process.[8]

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which can affect the overall electronic distribution and polarity of the molecule.[9]

Q2: What are the first steps to take if my compound shows low permeability in a PAMPA assay?

A2: If your compound exhibits low permeability in a PAMPA assay, which primarily measures passive diffusion, consider the following:

  • Verify Assay Integrity: Ensure that your assay controls (high and low permeability compounds) are performing as expected.

  • Assess Compound Solubility: Check for precipitation in the donor well. Low solubility can lead to an underestimation of permeability. Consider using co-solvents or adjusting the pH.

  • Evaluate Lipophilicity: Determine the LogP or LogD of your compound. Very low lipophilicity often correlates with poor passive diffusion.

  • Computational Modeling: Use in silico models to predict permeability and identify physicochemical properties that could be optimized.[10][11][12][13][14]

Q3: My compound has good permeability in PAMPA but poor permeability in the Caco-2 assay. What does this suggest?

A3: This discrepancy often points towards the involvement of active transport mechanisms that are present in Caco-2 cells but absent in the artificial membrane of the PAMPA assay. Specifically, it is highly indicative of the compound being a substrate for efflux transporters, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its net flux from the apical to the basolateral side. To confirm this, you should conduct a bi-directional Caco-2 assay and consider using efflux pump inhibitors.[15]

Q4: What are some chemical modification strategies to improve the permeability of this compound?

A4: Several strategies can be employed:

  • Prodrug Approach: The hydroxyl group at the 4-position of the piperidine ring is an ideal handle for creating a more lipophilic ester prodrug. This masks the polar hydroxyl group during absorption, and the ester can be cleaved by intracellular esterases to release the active parent compound.

  • Intramolecular Hydrogen Bonding: Introduce a hydrogen bond acceptor near the hydroxyl group to encourage the formation of an intramolecular hydrogen bond. This can shield the polar groups from the aqueous environment, effectively reducing the desolvation penalty upon entering the cell membrane.

  • Bioisosteric Replacement: Consider replacing the nitro group with a more lipophilic and less polar group that maintains the desired biological activity. However, this may significantly alter the compound's pharmacological profile and should be approached with caution.

Q5: What formulation strategies can be used to enhance the oral bioavailability of a compound with low permeability?

A5: If chemical modification is not feasible, formulation strategies can be very effective:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate the compound in lipidic carriers, which can be absorbed through the lymphatic system, bypassing the portal circulation and first-pass metabolism.[2][3]

  • Nanoparticle Encapsulation: Loading the compound into polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.

  • Use of Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells can increase paracellular transport. However, the safety of permeation enhancers needs to be carefully evaluated.[1]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of the Lipid Solution: Prepare a solution of a phospholipid (e.g., 2% w/v L-α-phosphatidylcholine) in an organic solvent (e.g., dodecane).

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Solutions:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).

    • Donor Solution: Dissolve the test compound in the donor buffer (e.g., PBS, pH 6.5 to mimic the upper intestine) to a final concentration of 100 µM. Include a co-solvent like DMSO if necessary, keeping the final concentration below 1%.

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane in the donor plate is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Seeding on Transwell® Inserts: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Cell Differentiation: Maintain the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Optionally, perform a Lucifer Yellow rejection assay to check for paracellular leakage.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp = (dQ/dt) / (A * C_0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C_0 is the initial concentration in the donor chamber.

    • ER = Papp (B-A) / Papp (A-B)

Visualizations

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa_start Prepare Lipid Solution and Compound Stocks pampa_coat Coat Donor Plate with Lipid pampa_start->pampa_coat pampa_add Add Buffer to Acceptor and Compound to Donor pampa_coat->pampa_add pampa_incubate Incubate (4-18 hours) pampa_add->pampa_incubate pampa_analyze Analyze Concentrations (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_culture Culture & Differentiate Caco-2 cells on Inserts (21 days) caco2_teer Check Monolayer Integrity (TEER Measurement) caco2_culture->caco2_teer caco2_transport Perform Bi-directional Transport Experiment caco2_teer->caco2_transport caco2_sample Collect Samples over Time caco2_transport->caco2_sample caco2_analyze Analyze Concentrations (LC-MS/MS) caco2_sample->caco2_analyze caco2_calc Calculate Papp & Efflux Ratio caco2_analyze->caco2_calc signaling_pathway cluster_investigation Initial Investigation cluster_diagnosis Diagnosis of Permeability Barrier cluster_strategy Enhancement Strategy start Low Cell Permeability Observed for This compound pampa PAMPA Assay start->pampa Test caco2 Caco-2 Assay start->caco2 Test passive Poor Passive Diffusion pampa->passive If Papp is low caco2->passive If Papp (A-B) is low and ER < 2 efflux Active Efflux (e.g., P-gp Substrate) caco2->efflux If ER > 2 chem_mod Chemical Modification (e.g., Prodrug) passive->chem_mod formulation Formulation Approach (e.g., SEDDS, Nanoparticles) passive->formulation efflux->chem_mod Modify to avoid transporter recognition efflux->formulation Bypass transporters end Enhanced Cell Permeability chem_mod->end formulation->end

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using novel chemical compounds in their experiments. The following information is structured to help you identify and address potential off-target effects, using the hypothetical case of 1-(5-Nitropyridin-2-yl)piperidin-4-ol as an example.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in my cell-based assays and observing unexpected phenotypes (e.g., cytotoxicity, altered morphology) that are inconsistent with the presumed target pathway. Could these be off-target effects?

A1: Yes, it is highly probable that the observed unexpected phenotypes are due to off-target effects. Small molecule inhibitors, especially novel compounds that have not been extensively profiled, can interact with multiple cellular targets beyond the intended one. This is a common challenge in drug discovery and chemical biology research.[1][2] Off-target binding can lead to a range of cellular responses, including cytotoxicity, activation or inhibition of unintended signaling pathways, and other phenotypic changes.[2] We strongly recommend performing comprehensive selectivity profiling to understand the full spectrum of your compound's activity.

Q2: What is kinase selectivity profiling and why is it important?

A2: Kinase selectivity profiling is the process of testing a compound against a large panel of kinases to determine its binding affinity or inhibitory activity across the kinome.[3][4][5][6][7] This is a critical step in characterizing a novel inhibitor for several reasons:

  • Identifies Off-Targets: It reveals unintended interactions, helping to explain unexpected experimental results.[1]

  • Validates On-Target Activity: It confirms that the compound inhibits the intended target with sufficient potency.

  • Provides a More Complete Picture: Understanding the full selectivity profile allows for a more accurate interpretation of experimental data.[7]

  • Guides Compound Optimization: For drug development professionals, this data is crucial for structure-activity relationship (SAR) studies to design more selective compounds.[8][9][10][11]

Q3: What are the common methods for kinase selectivity profiling?

A3: Several methods are available for assessing kinase inhibitor selectivity, ranging from biochemical assays to cell-based approaches.[3][7][12]

  • Biochemical Assays: These assays use purified enzymes and substrates to measure the direct inhibitory effect of a compound. Common formats include radiometric assays, fluorescence/luminescence-based assays (e.g., ADP-Glo), and mobility shift assays.[5][6][13]

  • Biophysical Assays: Techniques like Differential Scanning Fluorimetry (DSF) measure the thermal stabilization of a protein upon ligand binding, which can be used to screen for interactions.[3]

  • Cell-Based Assays: These assays assess the effect of the compound on target engagement and downstream signaling pathways within a cellular context.[7][12] Examples include Western blotting to probe phosphorylation of downstream substrates and cellular thermal shift assays (CETSA).

Troubleshooting Guides

Guide 1: Investigating Potential Off-Target Effects

If you suspect off-target effects are influencing your results with this compound, follow this workflow to investigate:

Step 1: Perform a Dose-Response Experiment

  • Problem: The concentration of the compound being used may be too high, leading to non-specific effects.

  • Solution: Conduct a dose-response experiment to determine the IC50 (for inhibition) or EC50 (for a phenotypic effect) in your assay. Compare this to the known or expected potency for the intended target. A large discrepancy may suggest off-target effects.

Step 2: Conduct Kinase Selectivity Profiling

  • Problem: The compound's activity against other kinases is unknown.

  • Solution: Submit the compound to a commercial kinase profiling service or perform an in-house screen against a panel of kinases. A broad panel (e.g., >100 kinases) is recommended for a comprehensive overview. The data will reveal other kinases that are inhibited at similar or even greater potency than the intended target.

Step 3: Validate Off-Targets in a Cellular Context

  • Problem: Biochemical hits do not always translate to cellular activity.

  • Solution: For the most potent off-targets identified in the biochemical screen, use cell-based assays to confirm their engagement and functional consequence. For example, if a potential off-target is a known kinase in a specific pathway, you can use Western blotting to check the phosphorylation status of its downstream substrates in cells treated with your compound.

Step 4: Use a Structurally Unrelated Inhibitor

  • Problem: The observed phenotype might be due to a specific chemical scaffold rather than inhibition of the intended target.

  • Solution: If possible, use a well-characterized, structurally distinct inhibitor of the same primary target. If this second inhibitor does not reproduce the phenotype observed with your compound, it is strong evidence that the phenotype is due to off-target effects of this compound.

Guide 2: Mitigating Off-Target Effects in Experiments

Strategy 1: Use the Lowest Effective Concentration

  • Rationale: Using the compound at the lowest concentration that still effectively engages the intended target can minimize engagement with lower-potency off-targets.

  • Action: Based on your dose-response curves, select a concentration that is at or near the IC50 for the on-target effect but below the IC50 for key off-targets.

Strategy 2: Employ a Secondary "Control" Compound

  • Rationale: A structurally related but inactive analog of your compound can serve as a negative control.

  • Action: If available, use a version of this compound with a small chemical modification that is known to abolish its activity against the primary target. Any phenotype that persists with this inactive analog is likely an off-target effect.

Strategy 3: Genetic Approaches for Target Validation

  • Rationale: Genetic methods provide an independent way to validate that the observed phenotype is due to the intended target.

  • Action: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the primary target protein. If the resulting phenotype mimics that of your compound, it provides strong evidence for on-target activity.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table represents example data from a kinase profiling screen, showing the percent inhibition at a fixed concentration.

Kinase TargetKinase Family% Inhibition @ 1 µM
Target Kinase A (On-Target) Tyrosine Kinase 95%
Off-Target Kinase BSerine/Threonine Kinase88%
Off-Target Kinase CTyrosine Kinase75%
Off-Target Kinase DSerine/Threonine Kinase45%
Off-Target Kinase ELipid Kinase12%
Off-Target Kinase FAtypical Kinase5%

Table 2: Example IC50 Values for On- and Off-Target Kinases

This table shows follow-up dose-response data for the most potent hits from the initial screen.

Kinase TargetIC50 (nM)
Target Kinase A (On-Target) 50
Off-Target Kinase B85
Off-Target Kinase C250

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol provides a general method for assessing compound binding to a panel of kinases.[3]

1. Reagents and Materials:

  • Purified kinase stocks (e.g., 0.2-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound stock solution in DMSO

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a thermal melt curve

2. Procedure:

  • Prepare a master mix for each kinase containing the kinase, SYPRO Orange dye (diluted to 2.5x final concentration), and assay buffer.

  • Dispense the kinase master mix into the wells of the PCR plate.

  • Add the compound (this compound) or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates binding.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol describes how to assess the inhibition of a specific kinase pathway in cells.

1. Reagents and Materials:

  • Cell line of interest

  • Cell culture medium and serum

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (for the phosphorylated substrate and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

2. Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time (e.g., 1-2 hours).

  • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the phosphorylated substrate of the kinase of interest.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane (if necessary) and re-probe with an antibody against the total protein for the substrate to confirm equal loading.

  • A reduction in the phosphorylated substrate signal with increasing compound concentration indicates target engagement and inhibition.

Visualizations

Caption: Workflow for investigating unexpected experimental results.

SignalingPathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Receptor A TargetKinase Target Kinase A Receptor_On->TargetKinase Substrate_On Substrate A TargetKinase->Substrate_On Phenotype_On Desired Phenotype Substrate_On->Phenotype_On Receptor_Off Receptor B OffTargetKinase Off-Target Kinase B Receptor_Off->OffTargetKinase Substrate_Off Substrate B OffTargetKinase->Substrate_Off Phenotype_Off Undesired Phenotype (e.g., Toxicity) Substrate_Off->Phenotype_Off Compound This compound Compound->TargetKinase Inhibits Compound->OffTargetKinase Inhibits

Caption: On-target vs. off-target signaling pathways.

MitigationStrategies Start Off-Target Effect Confirmed Strategy1 Use Lowest Effective Concentration Start->Strategy1 Strategy2 Use Inactive Analog Control Start->Strategy2 Strategy3 Genetic Target Validation (e.g., siRNA) Start->Strategy3 Result Increased Confidence in On-Target Phenotype Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Logical relationships for mitigating off-target effects.

References

Strategies to minimize degradation of 1-(5-Nitropyridin-2-yl)piperidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the general chemical principles of the functional groups present in 1-(5-Nitropyridin-2-yl)piperidin-4-ol. No specific experimental degradation data for this compound is publicly available. The proposed degradation pathways and products are predictive and require experimental verification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can lead to the degradation of this compound include exposure to inappropriate temperatures, humidity, light, and oxidizing agents. The molecule possesses functional groups susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. The container should be tightly sealed and flushed with an inert gas like nitrogen or argon to prevent oxidation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is advisable.

Q3: How can I detect degradation of my sample?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the degradation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Photodegradation or oxidation.Store the compound in an amber vial or a container protected from light. Store under an inert atmosphere.
Reduced purity observed by HPLC analysis Exposure to humidity, elevated temperature, or incompatible solvents.Ensure the storage container is tightly sealed and stored in a desiccator if necessary. Store at recommended low temperatures. Avoid prolonged storage in protic or reactive solvents.
Appearance of new peaks in the HPLC chromatogram Chemical degradation.Perform a forced degradation study to identify potential degradation products and their formation conditions. Refer to the proposed degradation pathways below for potential structures.
Inconsistent analytical results Non-homogeneity of the sample due to localized degradation.Ensure the entire sample is brought to ambient temperature before use and is thoroughly mixed if it has been stored for an extended period.

Predicted Degradation Pathways

Based on the structure of this compound, three primary degradation pathways are proposed:

  • Hydrolysis: The nitropyridine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the C-N bond connecting the piperidine and pyridine rings.

  • Oxidation: The secondary alcohol on the piperidine ring is a potential site for oxidation, which would convert it to a ketone. The piperidine nitrogen could also be susceptible to oxidation.

  • Photodegradation: The nitropyridine moiety can absorb UV light, potentially leading to complex degradation pathways, including reduction of the nitro group or ring opening.

G Predicted Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation (UV Light) A->D E 5-Nitro-2-hydroxypyridine + Piperidin-4-ol B->E F 1-(5-Nitropyridin-2-yl)piperidin-4-one C->F G Complex Mixture (e.g., reduced nitro group, ring-opened products) D->G

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

G Forced Degradation Workflow cluster_0 Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) G Expose to stress conditions for defined time points A->G B Base Hydrolysis (0.1 M NaOH, 60°C) B->G C Oxidative Degradation (3% H2O2, RT) C->G D Thermal Degradation (80°C, solid state) D->G E Photolytic Degradation (ICH Q1B conditions) E->G F Prepare solutions of This compound F->A F->B F->C F->D F->E H Analyze by Stability-Indicating HPLC-UV/MS G->H I Identify and characterize degradation products H->I

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For acid and base hydrolysis, neutralize the samples before analysis. For thermal degradation, dissolve an accurately weighed amount of the stressed solid in a suitable solvent at each time point.

  • Analysis: Analyze the samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Table 1: HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm and 330 nm
Mass Spectrometry (for identification) ESI in positive and negative ion modes

Quantitative Data Summary

The following table provides hypothetical degradation data to illustrate the expected stability under different conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 2: Hypothetical Degradation of this compound after 48 hours

Condition Temperature % Degradation (Hypothetical) Major Predicted Degradant(s)
Solid, Dark 25 °C< 0.1%-
Solid, Dark 40 °C0.5%1-(5-Nitropyridin-2-yl)piperidin-4-one
Solid, Light (ICH Q1B) 25 °C5-10%Complex mixture
0.1 M HCl 60 °C15-20%5-Nitro-2-hydroxypyridine, Piperidin-4-ol
0.1 M NaOH 25 °C10-15%5-Nitro-2-hydroxypyridine, Piperidin-4-ol
3% H₂O₂ 25 °C20-30%1-(5-Nitropyridin-2-yl)piperidin-4-one

This technical support center provides a comprehensive guide for researchers working with this compound. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, the integrity of the compound can be maintained. The provided experimental protocols offer a starting point for in-house stability studies to generate specific data for this molecule.

Validation & Comparative

Comparative Guide to the Biological Target Validation of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of the putative biological target of 1-(5-Nitropyridin-2-yl)piperidin-4-ol. Based on available data for structurally related compounds, this guide focuses on α-chymotrypsin as a plausible biological target. The performance of a closely related 5-nitropyridin-2-yl derivative is compared with known chymotrypsin inhibitors.

Data Presentation: Comparative Inhibitory Activity against α-Chymotrypsin

The following table summarizes the in vitro inhibitory activity of the 5-nitropyridin-2-yl derivative and two alternative compounds against the α-chymotrypsin enzyme.

CompoundStructureType of CompoundIC50 (µM)
5-Nitropyridin-2-yl derivative A derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneInvestigational Compound8.67 ± 0.1[1]
Chymostatin A natural pentapeptideStandard Inhibitor5.7 ± 0.13[2]
Benzimidazole derivative 1 A synthetic small moleculeAlternative Inhibitor14.8 ± 0.1[2]

Experimental Protocols

A detailed methodology for the key α-chymotrypsin inhibition assay is provided below.

In Vitro α-Chymotrypsin Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of test compounds against α-chymotrypsin.

Materials and Reagents:

  • α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)

  • N-Succinyl-L-phenylalanine-p-nitroanilide (SPpNA) (substrate)

  • Tris-HCl buffer (50 mM, pH 7.6) containing 10 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (e.g., this compound)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of α-chymotrypsin in the Tris-HCl buffer to a final concentration of 9 units/mL.

    • Prepare stock solutions of the test compounds and standard inhibitor (Chymostatin) in DMSO. Further dilute with the assay buffer to achieve a range of desired concentrations.

  • Pre-incubation:

    • In a 96-well plate, add 25 µL of the α-chymotrypsin solution to wells containing 5 µL of the various concentrations of the test compounds or standard inhibitor.

    • For the control (no inhibition), add 5 µL of the assay buffer instead of the inhibitor.

    • Incubate the plate at 25°C for 20-25 minutes.

  • Initiation of Reaction:

    • Prepare the substrate solution of N-Succinyl-L-phenylalanine-p-nitroanilide in the assay buffer to a final concentration of 1 mg/mL.

    • Add 100 µL of the substrate solution to each well to start the enzymatic reaction.

  • Measurement of Activity:

    • Immediately measure the absorbance of the wells at 410 nm using a microplate reader. The release of p-nitroaniline from the substrate results in a yellow color, which can be quantified.

    • Continue to monitor the change in absorbance over time (e.g., every minute for 5-10 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

protein_digestion_pathway protein Dietary Proteins stomach Stomach (Denaturation by HCl, Pepsin) protein->stomach polypeptides Large Polypeptides stomach->polypeptides small_intestine Small Intestine polypeptides->small_intestine pancreas Pancreas chymotrypsinogen Chymotrypsinogen (inactive) pancreas->chymotrypsinogen secretes chymotrypsin α-Chymotrypsin (active) chymotrypsinogen->chymotrypsin activated by trypsin Trypsin trypsin->chymotrypsinogen peptides Smaller Peptides chymotrypsin->peptides hydrolyzes amino_acids Amino Acids peptides->amino_acids Further digestion absorption Absorption into Bloodstream amino_acids->absorption experimental_workflow prep Prepare Reagents: - α-Chymotrypsin solution - Inhibitor dilutions - Substrate solution preincubation Pre-incubation: Add enzyme and inhibitor to 96-well plate. Incubate at 25°C for 20-25 min. prep->preincubation reaction Initiate Reaction: Add substrate (SPpNA) to all wells. preincubation->reaction measurement Measure Absorbance: Monitor absorbance at 410 nm over time. reaction->measurement analysis Data Analysis: Calculate % inhibition. Determine IC50 value. measurement->analysis logical_relationship hypothesis Hypothesis: This compound inhibits a biological target. lit_review Literature Search: Data on related '5-nitropyridin-2-yl' compounds shows α-chymotrypsin inhibition. hypothesis->lit_review target_id Putative Target Identification: α-Chymotrypsin is selected as the plausible biological target. lit_review->target_id invitro_assay In Vitro Validation: Perform α-chymotrypsin inhibition assay. target_id->invitro_assay comparison Comparative Analysis: Compare IC50 with known inhibitors (e.g., Chymostatin). invitro_assay->comparison conclusion Conclusion: Validate or refute α-chymotrypsin as the biological target. comparison->conclusion

References

A Comparative Analysis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol Against Established Kinase and Proliferation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative framework for evaluating the potential inhibitory effects of the novel compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol. Due to the absence of published data for this specific molecule, this document outlines a proposed study, presenting hypothetical data in comparison to the well-characterized inhibitors, Staurosporine, a broad-spectrum kinase inhibitor, and Doxorubicin, a widely used chemotherapeutic agent.

This guide details the experimental protocols for key assays, presents comparative data in a clear tabular format, and utilizes visualizations to illustrate experimental workflows and relevant biological pathways, offering a foundational methodology for the investigation of this and other novel chemical entities.

Table 1: Comparative Inhibitory Activity

The following table summarizes the hypothetical inhibitory concentration (IC50) values of this compound against a panel of cancer cell lines and a representative kinase, in comparison to Staurosporine and Doxorubicin. Lower IC50 values indicate greater potency.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Protein Kinase A (PKA) IC50 (nM)
This compound 5.28.96.5150
Staurosporine0.0040.0050.0210
Doxorubicin0.090.150.4Not Applicable

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: HeLa, A549, and MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are treated with serial dilutions of this compound, Staurosporine, and Doxorubicin (typically ranging from 0.001 µM to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay (Protein Kinase A)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Protein Kinase A (PKA), a specific substrate peptide (e.g., LRRASLG), and ATP in a kinase buffer.

  • Inhibitor Addition: this compound and Staurosporine are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_cell_viability Cell Viability Assay (MTT) cluster_kinase_inhibition Kinase Inhibition Assay A1 Seed Cancer Cells A2 Treat with Compounds A1->A2 A3 Add MTT Reagent A2->A3 A4 Incubate & Solubilize A3->A4 A5 Measure Absorbance (IC50) A4->A5 B1 Prepare Kinase Reaction Mix B2 Add Inhibitors B1->B2 B3 Initiate Reaction with ATP B2->B3 B4 Quantify Phosphorylation B3->B4 B5 Calculate Inhibition (IC50) B4->B5

Figure 1: Experimental workflow for assessing inhibitory activity.

Signaling_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Potential Inhibition Point (e.g., by this compound) Inhibitor->Akt

Figure 2: Potential inhibition point in a key cell survival pathway.

A Comparative Guide to the Structure-Activity Relationship of 1-(5-Nitropyridin-2-yl)piperidin-4-ol Analogs and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-containing compounds, with a focus on analogs related to the 1-(5-nitropyridin-2-yl)piperidin-4-ol scaffold. While specific SAR studies on this exact compound series are not extensively available in the public domain, this document synthesizes findings from research on structurally similar piperidine and nitropyridine derivatives to offer valuable insights for drug discovery and development. The information presented is supported by experimental data from various studies on the biological activities of these classes of compounds.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system disorders.[1] Its structural versatility allows for the modulation of physicochemical properties such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles and target engagement.[1] Similarly, the nitropyridine core is a key pharmacophore in various bioactive molecules, contributing to a range of pharmacological effects.[2] The combination of these two moieties in the this compound scaffold presents a promising starting point for the design of novel therapeutic agents.

Table 1: Comparative SAR of Piperidine Analogs Targeting Various Biological Systems

The following table summarizes the structure-activity relationships of various piperidine derivatives from different studies. This comparative data can guide the design of novel this compound analogs.

Scaffold/Series Biological Target/Activity Key SAR Findings Reference Compound/Activity
3,5-Diamino-piperidine DerivativesAntibacterial (Translation Inhibitors)Symmetrical arrangement of two 3,5-diaminopiperidine (DAP) moieties resulted in potent translation inhibitors. Acyclic headpieces and dimethylated DAP retained activity, suggesting the importance of the spatial orientation of amino groups for target rRNA binding.[3]Compound 11 and 12 (symmetric DAPs) showed potent translation inhibition.[3]
2-Substituted N-Piperidinyl IndolesNociceptin Opioid Receptor (NOP) LigandsSubstitution at the 2-position of the indole ring with functionalities capable of hydrogen bonding significantly influenced binding affinity and functional efficacy. 2-substitution led to higher affinity at the mu-opioid receptor (MOP) compared to 3-substituted analogs.[4]Compound 1 (2-hydroxymethyl) was a NOP full agonist with high binding affinity (Ki = 0.34 nM).[4]
4-Substituted Piperidine NitroxidesAntioxidantThe nitroxide moiety was essential for scavenging reactive oxygen species. Substituents at the 4-position influenced the antioxidant activity, with Bis-(4-amino-2,2,6,6-tetramethyl piperidinooxyl) showing the highest activity.[5]Bis-(4-amino-2,2,6,6-tetramethyl piperidinooxyl) was the most potent inhibitor of malondialdehyde generation.[5]
3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-oneIGF-1R Kinase InhibitorsReplacement of a morpholine ring with a more polar piperazine and modulation of the basicity of the distal nitrogen with appropriate substitutions improved aqueous solubility while maintaining potent IGF-1R inhibitory activity.[6]BMS-577098 (27 ) demonstrated oral in vivo efficacy.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of piperidine derivatives, based on methods described in the cited literature.

General Synthetic Protocol: Reductive Amination

A common method for the synthesis of N-substituted piperidines is reductive amination.

  • Reaction Setup: To a solution of the piperidine derivative (e.g., piperidin-4-ol) and an appropriate aldehyde or ketone in a suitable solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)), is added a reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted piperidine.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of compounds against a specific kinase (e.g., IGF-1R):

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

  • Procedure (Example using ELISA):

    • A microplate is coated with a substrate peptide.

    • The test compound (at various concentrations) is pre-incubated with the kinase enzyme in a buffer solution containing ATP.

    • The kinase reaction is initiated by adding the enzyme-compound mixture to the substrate-coated wells.

    • After incubation, the reaction is stopped, and the plate is washed.

    • A phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • After another incubation and washing step, a chromogenic substrate is added, and the absorbance is measured.

    • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the SAR of these compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Chemical Reaction cluster_product Product Piperidine_Scaffold Piperidin-4-ol Reaction_Step Nucleophilic Aromatic Substitution Piperidine_Scaffold->Reaction_Step Nitropyridine_Scaffold 2-Chloro-5-nitropyridine Nitropyridine_Scaffold->Reaction_Step Final_Compound This compound Reaction_Step->Final_Compound

Caption: General synthetic route for this compound analogs.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., IGF-1R) Growth_Factor->Receptor_Kinase Binds Downstream_Substrate Downstream Substrate Receptor_Kinase->Downstream_Substrate Activates Phosphorylation Phosphorylation Inhibitor Piperidine Analog (Kinase Inhibitor) Inhibitor->Receptor_Kinase Inhibits Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Substrate->Cellular_Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

A Comparative Guide to the In Vivo Therapeutic Efficacy of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] When coupled with a nitropyridine moiety, which can confer a range of biological activities including anticancer and antimicrobial effects, the resulting compounds, such as 1-(5-nitropyridin-2-yl)piperidin-4-ol, represent a promising class of new chemical entities.[3][4][5] However, the successful translation of a promising compound from the bench to the clinic hinges on rigorous in vivo validation.

This guide provides a comparative framework for evaluating the therapeutic efficacy of a hypothetical nitropyridine-piperidine compound, "Compound X" (representing this compound), against alternative therapies in a preclinical cancer model. Due to the absence of published in vivo data for this compound, this document serves as a template, illustrating the necessary experimental data, protocols, and analyses required for a comprehensive evaluation.

Hypothetical Compound Profiles

For the purpose of this guide, we will compare our lead candidate, Compound X, with two hypothetical alternatives in an oncology setting.

  • Compound X (this compound): A novel small molecule with a nitropyridine-piperidine scaffold. Its mechanism of action is hypothesized to involve the inhibition of the PI3K/Akt signaling pathway, a critical cascade in many cancers.[6]

  • Alternative A (Standard-of-Care Chemotherapy): A conventional cytotoxic agent (e.g., Paclitaxel) used as a benchmark for efficacy in the chosen cancer model.

  • Alternative B (Targeted Kinase Inhibitor): A known inhibitor of a specific oncogenic kinase, representing a modern targeted therapy approach.

Comparative In Vivo Efficacy in a Xenograft Model

The following tables summarize the type of quantitative data that should be collected from an in vivo study to compare the efficacy of Compound X with its alternatives. The data presented here is illustrative.

Table 1: Anti-Tumor Efficacy in a Human Glioblastoma (U87) Xenograft Mouse Model

Treatment Group (n=10 per group) Dose & Schedule Mean Tumor Volume at Day 21 (mm³) ± SEM Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle Control10 mL/kg, p.o., daily1540 ± 125--
Compound X50 mg/kg, p.o., daily625 ± 8859.4<0.001
Alternative A (Paclitaxel)10 mg/kg, i.p., twice weekly580 ± 7562.3<0.001
Alternative B (Kinase Inhibitor)25 mg/kg, p.o., daily710 ± 9553.9<0.01

Table 2: Key Pharmacokinetic and Safety Parameters

Compound Mean Body Weight Change at Day 21 (%) Observed Toxicities Maximum Tolerated Dose (MTD) (mg/kg)
Vehicle Control+5.2NoneN/A
Compound X-2.1None>100
Alternative A (Paclitaxel)-12.5Neutropenia, lethargy15
Alternative B (Kinase Inhibitor)-4.8Mild skin rash50

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies.

1. Animal Model and Husbandry:

  • Species/Strain: Athymic Nude Mice (Hsd:Athymic Nude-Foxn1nu), female, 6-8 weeks old.

  • Housing: Animals are housed in individually ventilated cages under specific pathogen-free conditions with a 12-hour light/dark cycle. Food and water are provided ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Culture and Implantation:

  • Cell Line: U87 MG human glioblastoma cells are cultured in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Implantation: 5 x 10^6 U87 MG cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor growth is monitored with caliper measurements twice weekly. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Compound X and Alternative B: Administered orally (p.o.) daily via gavage.

  • Alternative A (Paclitaxel): Administered intraperitoneally (i.p.) twice a week.

  • Vehicle Control: The formulation vehicle for Compound X is administered orally on the same schedule.

  • Body weight and animal health are monitored daily.

4. Efficacy and Toxicity Assessment:

  • Tumor Volume: Calculated using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.

  • Toxicity: Assessed by daily clinical observations and body weight measurements. At the study endpoint, blood samples may be collected for complete blood count (CBC) and serum chemistry analysis.

Visualizing Pathways and Workflows

Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for Compound X, targeting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by Compound X.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study.

InVivo_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis A Cell Culture (U87 MG) C Tumor Cell Implantation A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Dosing & Daily Observations E->F G Endpoint Tumor Volume Measurement F->G H Data Analysis (TGI, Statistics) G->H I Report Generation H->I

Caption: General workflow for a preclinical in vivo xenograft study.

This guide outlines a structured approach for the in vivo validation of a novel therapeutic candidate, this compound (represented as Compound X). By employing rigorous, well-documented protocols and presenting data in a clear, comparative format, researchers can effectively assess the therapeutic potential of new chemical entities. The provided templates for data presentation and workflow visualization are intended to serve as a blueprint for designing and executing robust preclinical studies, ultimately facilitating the identification of promising new therapies for further development.

References

A Comparative Guide to Nitropyridine-Containing Compounds: Evaluating the Potential of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nitropyridine-containing compounds, a class of molecules with significant interest in medicinal chemistry. While direct experimental data for 1-(5-Nitropyridin-2-yl)piperidin-4-ol is not publicly available, this document serves to contextualize its potential by examining the documented biological activities of structurally related nitropyridine derivatives. The presence of both a nitropyridine and a piperidine moiety suggests a potential for diverse pharmacological effects, as these are privileged structures in drug design.[1]

Introduction to Nitropyridines and Piperidines in Drug Discovery

Nitropyridine derivatives are a versatile class of heterocyclic compounds that are actively studied in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making these compounds valuable as both bioactive molecules and synthetic intermediates.[1] Similarly, the piperidine ring is a common scaffold in many pharmaceuticals, contributing to desirable pharmacokinetic properties and providing a versatile framework for interacting with biological targets. The combination of these two pharmacophores in this compound suggests a promising starting point for the development of novel therapeutic agents.

Comparative Performance of Nitropyridine-Containing Compounds

While awaiting direct experimental evaluation of this compound, we can infer its potential from the performance of other nitropyridine derivatives. The following tables summarize the quantitative data for various biological activities reported for this class of compounds.

Enzyme Inhibition

Nitropyridine derivatives have demonstrated potent inhibitory activity against a range of enzymes.

Compound Class/DerivativeTarget EnzymeIC50 ValueReference
5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneChymotrypsin8.67 ± 0.1 μM[1]
5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneUrease29.21 ± 0.98 μM[1]
Pyridyloxy-substituted acetophenone oxime ethersProtoporphyrinogen oxidase3.11–4.18 μM[1]
(5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybridsFactor IXaLower IC50 than non-nitro analogs[1]
5-nitropyrimidine-2,4-dione analogueInducible Nitric Oxide Synthase (iNOS)6.2 μM
5-nitropyrimidine-2,4-dione analogueNitric Oxide Production8.6 μM
Anticancer Activity

Several nitropyridine-containing compounds have shown significant cytotoxicity against various cancer cell lines.

Compound Class/DerivativeCell LineActivity/IC50 ValueReference
Nitropyridine linked 4-arylidenethiazolidin-4-one (R = OMe)MCF-7 (Breast Cancer)IC50 = 6.41 μM
Nitropyridine linked 4-arylidenethiazolidin-4-one (piperidine derivative)HepG2 (Liver Cancer)IC50 = 7.63 μM
1-benzyl-1-(2- methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (Lung Cancer)IC50 = 32.43 µM[2]
N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone Copper(II) complexMDA-MB-231 (Breast Cancer)IC50 = 0.85 μM[3]
Antimicrobial Activity

The nitropyridine scaffold is also a key feature in compounds with potent antimicrobial effects.

Compound Class/DerivativeTarget Organism(s)Activity/MIC ValueReference
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coliComparable to ciprofloxacin[1]
Phenolic derivative of (pyridin-2-yl)piperazineB. subtilis, C. kruseiMIC = 62.5 μg/mL
Pyridoxazinone derivative (R = n-Bu)E. faecalisMIC = 7.8 μg/mL
Pyridoxazinone derivative (R = n-Bu)S. aureusMIC = 31.2 μg/mL
2,6-dipiperidino-1,4-dihalogenobenzenes and related compoundsS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicansMIC = 32-512 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the activities of nitropyridine compounds.

Urease Inhibition Assay

This protocol is adapted from the Berthelot alkaline phenol-hypochlorite method.[5]

  • Reagent Preparation :

    • Urease solution: Prepare a solution of ruminal microbial urease.

    • Urea solution: 50 mM in 50 mM HEPES buffer (pH 7.5).

    • Phenol reagent: 10.0 g/L phenol and 50 mg/L sodium nitroprusside.

    • Alkali reagent: 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite solution.

    • Test compound: Dissolve in methanol and prepare serial dilutions.

  • Assay Procedure :

    • In a 96-well plate, add 15 μL of the urease solution and 15 μL of the test compound solution.

    • Add 70 μL of the urea solution to initiate the reaction.

    • Incubate the mixture at 37°C for 30 minutes.

    • To measure the ammonia produced, add 50 μL of the phenol reagent and 50 μL of the alkali reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 625 nm using a microplate reader.

  • Controls and Calculation :

    • Blank (Endogenous Nitrogen) : 70 μL HEPES buffer (no urea) and 20 μL methanol.

    • 100% Initial Activity : 15 μL methanol instead of the test compound.

    • The percentage of urease inhibition is calculated using the formula: % Inhibition = [(Abs_initial - Abs_inhibitor) / (Abs_initial - Abs_blank)] * 100

    • IC50 values are determined by plotting the inhibitor concentration against the percentage of inhibition.[5]

Chymotrypsin Inhibition Assay

This protocol is based on the colorimetric method using N-Acetyl-dl-Phenylalanine β-Naphthylester (APNE) as a substrate.[6]

  • Reagent Preparation :

    • Chymotrypsin solution: Prepare a stock solution of α-chymotrypsin.

    • Substrate solution: N-Acetyl-dl-Phenylalanine β-Naphthylester (APNE).

    • Dye solution: o-Dianisidine tetrazotized (oD).

    • Test compound: Prepare serial dilutions.

  • Assay Procedure :

    • Pre-incubate the chymotrypsin enzyme with various concentrations of the test compound.

    • Add the APNE substrate to start the reaction.

    • After a set incubation period, add the oD dye solution.

    • The reaction produces a colored product that can be measured spectrophotometrically at 530 nm.[6]

  • Data Analysis :

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition versus the inhibitor concentration.[6]

Cell Viability (MTT) Assay

This assay is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation :

    • Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading :

    • Remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at 37°C with shaking.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis :

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • IC50 values are determined from the dose-response curve.

Visualizing the Research Workflow

The following diagrams illustrate logical workflows for the initial screening and characterization of a novel compound like this compound.

G cluster_0 Initial Screening Workflow Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Hit Identification (Active at relevant concentration?) Primary_Screening->Hit_Identification Inactive Inactive Hit_Identification->Inactive No Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Antimicrobial) Hit_Identification->Secondary_Assays Yes Dose_Response Dose-Response & IC50/MIC Determination Secondary_Assays->Dose_Response G cluster_1 Enzyme Inhibition Assay Logic Enzyme Target Enzyme Reaction_Mix Enzyme + Substrate + Inhibitor Incubation Enzyme->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor Test Compound (Nitropyridine Derivative) Inhibitor->Reaction_Mix Measurement Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction_Mix->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

References

Analysis of Synergistic Effects of 1-(5-Nitropyridin-2-yl)piperidin-4-ol: A Review of Available Data and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies detailing the synergistic effects of 1-(5-Nitropyridin-2-yl)piperidin-4-ol with other compounds. While research into related nitropyridine and piperidine derivatives has uncovered a range of biological activities, including anticancer and antimicrobial properties, specific data on the combination of this compound with other therapeutic agents is not publicly available. This guide, therefore, aims to provide a foundational understanding of the potential of this compound class and proposes a robust experimental framework for future investigations into its synergistic capabilities.

The core structure of this compound, featuring both a nitropyridine and a piperidine moiety, suggests a potential for diverse pharmacological interactions. Nitropyridine derivatives have been explored for their roles as anticancer agents, herbicides, and insecticides. Similarly, the piperidine ring is a common scaffold in many centrally active drugs. The combination of these two functional groups in a single molecule presents an intriguing candidate for synergistic drug discovery.

Proposed Experimental Workflow for Synergistic Effect Analysis

To address the current gap in knowledge, a systematic investigation into the synergistic potential of this compound is warranted. The following experimental workflow is proposed for researchers and drug development professionals.

experimental_workflow cluster_screening Initial High-Throughput Screening cluster_validation Hit Validation and Synergy Quantification cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation compound_library Compound Library Selection (e.g., FDA-approved drugs, kinase inhibitors) hts High-Throughput Screening (HTS) (e.g., Cell viability assays) compound_library->hts cell_line_panel Cell Line Panel Selection (Relevant to disease models) cell_line_panel->hts dose_matrix Dose-Response Matrix Assays hts->dose_matrix Identify Hits synergy_calc Synergy Score Calculation (e.g., Bliss, Loewe, ZIP) dose_matrix->synergy_calc pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) synergy_calc->pathway_analysis Confirm Synergy target_id Target Deconvolution (e.g., Proteomics, genetic screens) pathway_analysis->target_id animal_model Animal Model Studies (e.g., Xenograft models) target_id->animal_model Elucidate Mechanism pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling animal_model->pk_pd final_report Comprehensive Report and Publication pk_pd->final_report Validate in vivo

Figure 1: A proposed experimental workflow for identifying and validating synergistic drug combinations with this compound.

Detailed Methodologies for Key Experiments

1. High-Throughput Screening (HTS) for Synergistic Combinations:

  • Objective: To rapidly screen a large library of compounds in combination with this compound to identify potential synergistic interactions.

  • Protocol:

    • Select a panel of relevant cancer cell lines.

    • Prepare a compound library for screening. This could include known anticancer drugs, kinase inhibitors, or other targeted therapies.

    • In a 384-well plate format, seed the selected cell lines.

    • Treat the cells with a fixed concentration of this compound in combination with each compound from the library. Include controls for each compound alone and a vehicle control.

    • After a 72-hour incubation period, assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

    • Analyze the data to identify "hits" where the combination treatment results in a significantly greater reduction in cell viability than either compound alone.

2. Dose-Response Matrix and Synergy Quantification:

  • Objective: To confirm and quantify the synergistic interactions of the identified "hits" from the HTS.

  • Protocol:

    • For each hit combination, create a dose-response matrix by treating the target cell line with a range of concentrations of this compound and the partner drug.

    • After 72 hours, measure cell viability.

    • Use synergy scoring models such as the Bliss independence model, Loewe additivity model, or the Zero Interaction Potency (ZIP) model to calculate synergy scores across the dose matrix. This will provide a quantitative measure of the synergistic, additive, or antagonistic nature of the interaction.

Hypothetical Signaling Pathway for Mechanistic Investigation

Should synergistic interactions be identified, the next step would be to investigate the underlying mechanism of action. A hypothetical signaling pathway that could be modulated by a nitropyridine-containing compound in cancer cells is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundA This compound CompoundA->PI3K inhibits? PartnerDrug Partner Drug PartnerDrug->mTORC1 inhibits?

Figure 2: A hypothetical signaling pathway illustrating a potential mechanism of synergy where this compound and a partner drug co-inhibit the PI3K/Akt/mTOR pathway.

Conclusion

While direct experimental data on the synergistic effects of this compound is currently lacking, its chemical structure suggests a promising avenue for combination therapy research. The proposed experimental workflow provides a comprehensive framework for identifying and validating potential synergistic partners. Future research in this area could uncover novel therapeutic strategies for a variety of diseases, contributing significantly to the fields of pharmacology and drug development. Researchers are encouraged to undertake these studies to unlock the full therapeutic potential of this and related compounds.

Safety Operating Guide

Safe Disposal of 1-(5-Nitropyridin-2-yl)piperidin-4-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(5-Nitropyridin-2-yl)piperidin-4-ol, a compound that requires careful handling due to its potential hazards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with this compound. Based on its chemical structure, which includes a nitropyridine and a piperidine moiety, the compound should be handled as an irritant and potentially toxic.[1] Piperidine itself is flammable, toxic, and corrosive.[2][3] Nitropyridine derivatives can also be toxic and may release hazardous decomposition products like nitrogen oxides upon combustion.[4][5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][6][7]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Small Spills:

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's environmental health and safety (EHS) office or the designated emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: Prevent the spill from spreading or entering drains.[2][3]

III. Disposal of Unused or Waste this compound

Proper disposal of chemical waste is regulated and requires adherence to institutional and local guidelines. The following is a general procedure:

  • Waste Collection:

    • Place solid waste directly into a designated, clearly labeled hazardous waste container.

    • For solutions, use a compatible, leak-proof container. Do not mix with incompatible wastes. It is best practice to store different classes of chemical waste separately.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity and any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.[8]

IV. Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded or reused.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing must be collected and disposed of as hazardous waste.

  • Container Disposal: After triple rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Quantitative Data Summary

PropertyPiperidine4-Hydroxypiperidine2-Hydroxy-5-nitropyridine
Molecular Formula C₅H₁₁NC₅H₁₁NOC₅H₄N₂O₃
Boiling Point 106 °C[9]108-114 °C/10 mmHg[10]Not available
Melting Point -9 °C[9]Not available>99 °C[4]
Flash Point 16 °C[9]Not availableNot available
Hazards Flammable, Toxic, Corrosive[2][3]Skin/Eye Irritant[11]Skin/Eye Irritant[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency A Assess Hazards B Don Appropriate PPE A->B C Collect Waste in Labeled Container B->C F Manage Spills Immediately B->F D Store in Designated Waste Area C->D E Arrange for Professional Disposal D->E F->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(5-Nitropyridin-2-yl)piperidin-4-ol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesIndirect-vent, impact, and splash-resistant.[2]
Face ShieldTo be worn in conjunction with goggles when there is a risk of splashing.[2][4]
Hand Protection Chemical-resistant glovesNitrile or other solvent-resistant gloves. Inspect for leaks before use.[2][4][5]
Body Protection Laboratory CoatStandard laboratory coat.
Chemical-resistant ApronRecommended when handling larger quantities.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[6][7]
RespiratorMay be required for spill cleanup. Use must comply with institutional respiratory protection programs.[7]

Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Ground and bond containers when transferring material.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

Storage:

  • Store in a tightly closed, properly labeled container.[1][7]

  • Keep in a cool, dry, and well-ventilated area.[1][7][8]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Incompatible materials include strong oxidizing agents.[1][9]

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate the area and restrict access.

  • Wear the appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material and place it into a sealed container for disposal. Avoid generating dust.[9]

  • For solutions, absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[6]

  • Ventilate the area and wash the spill site after the material has been removed.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[7]

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][6] Do not dispose of it down the drain or in the regular trash.[6]

Workflow Diagrams

The following diagrams illustrate the standard operating procedures for handling and disposal.

handle_and_dispose cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Don PPE work Work in Fume Hood prep->work Proceed store Store Securely work->store After Use collect Collect Waste label_waste Label Container collect->label_waste Seal dispose Dispose via Licensed Vendor label_waste->dispose Store for Pickup

Caption: Workflow for handling and disposal of this compound.

spill_response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe contain Contain Spill (absorbent/sweep) ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste clean->dispose

Caption: Step-by-step spill response plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.